Binucleine 2
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N'-[2-(3-chloro-4-fluorophenyl)-4-cyanopyrazol-3-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN5/c1-19(2)8-17-13-9(6-16)7-18-20(13)10-3-4-12(15)11(14)5-10/h3-5,7-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCYLHJHZOUDLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C=NN1C2=CC(=C(C=C2)F)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A-Technical-Guide-to-Binucleine-2-as-a-Specific-Inhibitor-of-Drosophila-Aurora-B-Kinase
A Technical Guide to Binucleine 2: A Specific Inhibitor of Drosophila Aurora B Kinase
Abstract
This technical guide provides an in-depth examination of Binucleine 2, a potent and highly specific inhibitor of Drosophila Aurora B kinase. Aurora kinases are crucial regulators of cell division, and their dysfunction is implicated in various cancers, making them significant targets for therapeutic development.[1][2] Binucleine 2 offers a unique tool for dissecting the specific roles of Aurora B in mitosis and cytokinesis, particularly in the genetically tractable model organism, Drosophila melanogaster. This document will detail the mechanism of action of Binucleine 2, its specificity, and provide validated experimental protocols for its application in both in vitro kinase assays and cell-based studies. The causality behind experimental choices and the establishment of self-validating systems are emphasized to ensure scientific rigor.
Introduction: The Critical Role of Aurora B Kinase in Cell Division
Aurora B is a serine/threonine kinase that functions as the catalytic subunit of the Chromosomal Passenger Complex (CPC).[2][3] This complex, which also includes INCENP, Survivin, and Borealin, is a master regulator of mitotic events.[2] Its dynamic localization throughout mitosis is key to its function. Early in mitosis, the CPC is localized to the centromeres and inner kinetochores, where it ensures the proper attachment of microtubules to chromosomes.[3] During anaphase, the CPC relocates to the spindle midzone, playing a vital role in the formation of the cleavage furrow and the completion of cytokinesis.[2][4]
Key functions of Aurora B kinase include:
-
Correction of erroneous kinetochore-microtubule attachments: Aurora B phosphorylates components of the kinetochore, destabilizing incorrect attachments and allowing for their correction.[3][5] This is a critical component of the spindle assembly checkpoint, which prevents premature entry into anaphase.
-
Chromosome condensation and segregation: In Drosophila, Aurora B is required for the proper phosphorylation of Histone H3 at Serine 10, a modification linked to chromosome condensation.[6][7][8] It also facilitates the recruitment of the condensin complex to chromosomes.[6][7]
-
Cytokinesis: Aurora B's activity at the central spindle is essential for the organization of the spindle midzone and the successful completion of cell division.[2][6] Inhibition of Aurora B often leads to cytokinesis failure, resulting in binucleated or polyploid cells.[7][9]
The central role of Aurora B in maintaining genomic stability has made it a compelling target for anti-cancer therapies.[10][11] However, the high degree of homology among Aurora kinase isoforms (A, B, and C) presents a challenge for developing specific inhibitors.[2]
Binucleine 2: A Highly Specific Probe for Drosophila Aurora B
Binucleine 2 was identified through a phenotypic screen for small molecules that induce cytokinesis defects in Drosophila cells.[2] It is a potent, ATP-competitive inhibitor with a high degree of specificity for the Drosophila isoform of Aurora B kinase.[2][12] This specificity is a key advantage, allowing for the targeted interrogation of Aurora B function without confounding off-target effects on other Aurora kinases or unrelated proteins.
Mechanism of Action and Specificity
Binucleine 2 acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrates.[2][12] The remarkable specificity of Binucleine 2 for Drosophila Aurora B is attributed to a single amino acid residue within the kinase's active site.[1][2] This makes it an invaluable tool for studying the specific functions of Aurora B in Drosophila without the cross-reactivity often observed with pan-Aurora kinase inhibitors.[2]
| Parameter | Value | Reference |
| Target | Drosophila Aurora B Kinase | [2][12] |
| Mechanism | ATP-competitive inhibition | [2][12] |
| Ki (Drosophila Aurora B) | 0.36 µM | [2][12] |
| Specificity | Minimal inhibition of human or X. laevis Aurora B at concentrations up to 100 µM | [12] |
Table 1: Biochemical Properties of Binucleine 2
Experimental Protocols
The following protocols are designed to be self-validating, with built-in controls to ensure the reliability of the experimental outcomes.
In Vitro Aurora B Kinase Assay
This assay directly measures the enzymatic activity of purified Drosophila Aurora B kinase and the inhibitory effect of Binucleine 2. The causality here is to establish a direct biochemical interaction between the inhibitor and the kinase, independent of cellular context.
Diagram: In Vitro Kinase Assay Workflow
Caption: Workflow for the in vitro Aurora B kinase assay.
Materials:
-
Purified Drosophila Aurora B/INCENP complex[2]
-
Kinase substrate (e.g., recombinant Histone H3)
-
Binucleine 2 (stock solution in DMSO)
-
ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent[13]
-
384-well plates
Procedure:
-
Prepare Reagents: Dilute the Aurora B/INCENP complex, substrate, and ATP in kinase reaction buffer to their desired working concentrations. Prepare a serial dilution of Binucleine 2 and a DMSO-only vehicle control.
-
Set up Reactions: In a 384-well plate, add 1 µL of the Binucleine 2 dilution or DMSO control. Add 2 µL of the diluted enzyme.
-
Initiate Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the reaction.
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each Binucleine 2 concentration relative to the DMSO control. Plot the data and determine the IC50 value.
Self-Validation:
-
Positive Control: A known Aurora B inhibitor (e.g., ZM447439) can be used to validate the assay setup.[8]
-
Negative Control: A reaction with no enzyme should yield background-level signal.
-
ATP Competition: The inhibitory effect of Binucleine 2 should be overcome by increasing concentrations of ATP, confirming its ATP-competitive mechanism.[2]
Cell-Based Assay for Mitotic and Cytokinesis Defects
This protocol utilizes Drosophila cell lines (e.g., Kc167 or S2 cells) to assess the cellular effects of Binucleine 2.[2][14] The endpoint is the visualization of mitotic and cytokinesis defects, such as binucleated cells, which provides a functional readout of Aurora B inhibition.
Diagram: Cell-Based Assay Workflow
Caption: Workflow for the cell-based immunofluorescence assay.
Materials:
-
Drosophila Kc167 or S2 cells[14]
-
Schneider's Drosophila Medium supplemented with 10% fetal bovine serum and penicillin/streptomycin[2]
-
Binucleine 2 (stock solution in DMSO)
-
Glass coverslips
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibodies (e.g., anti-α-tubulin)
-
Fluorescently-labeled secondary antibodies
-
DAPI (for DNA staining)
-
Phalloidin (for F-actin staining)
-
Mounting medium
Procedure:
-
Cell Culture: Grow Drosophila cells on glass coverslips in a T25 flask at 25°C.[2]
-
Treatment: Treat the cells with varying concentrations of Binucleine 2 (e.g., 5-40 µM) or a DMSO vehicle control for a predetermined time (e.g., 24-48 hours). A concentration of 40 µM has been shown to prevent contractile ring assembly in S2 cells.[12]
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies (e.g., anti-α-tubulin) overnight at 4°C.
-
Wash and incubate with fluorescently-labeled secondary antibodies, DAPI, and phalloidin for 1 hour at room temperature.
-
-
Mounting and Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Analysis: Quantify the percentage of cells exhibiting mitotic defects (e.g., misaligned chromosomes) and cytokinesis failure (e.g., binucleated cells) for each treatment condition.
Self-Validation:
-
Dose-Response: The severity and frequency of the observed defects should correlate with the concentration of Binucleine 2 used.
-
Rescue Experiment: In principle, overexpression of a Binucleine 2-resistant mutant of Aurora B should rescue the wild-type phenotype in the presence of the inhibitor.
Visualization of the Aurora B Signaling Pathway
The following diagram illustrates the central role of the Aurora B kinase within the Chromosomal Passenger Complex and its key functions during mitosis.
Diagram: Aurora B Signaling in Mitosis
Caption: The role of Aurora B in mitosis and its inhibition by Binucleine 2.
Conclusion and Future Directions
Binucleine 2 stands out as a powerful and precise tool for the study of Aurora B kinase in Drosophila. Its isoform specificity allows for the unambiguous dissection of Aurora B's roles in chromosome segregation and cytokinesis, providing insights that are not easily obtainable with less specific inhibitors.[1][2] The experimental protocols detailed in this guide provide a robust framework for utilizing Binucleine 2 to further elucidate the intricate mechanisms of cell division.
Future research could leverage Binucleine 2 in combination with advanced live-cell imaging techniques to explore the precise temporal requirements for Aurora B activity during different stages of mitosis. Furthermore, its application in whole-organism studies in Drosophila could reveal novel developmental roles for Aurora B kinase. The principles of specificity and validated methodologies outlined here will be crucial for the continued use of Binucleine 2 as a cornerstone in cell cycle research.
References
-
Smurnyy, Y. et al. (2010). Binucleine 2, an Isoform-Specific Inhibitor of Drosophila Aurora B Kinase, Provides Insights into the Mechanism of Cytokinesis. ACS Chemical Biology. [Link]
-
Smurnyy, Y. et al. (2010). Binucleine 2, an isoform-specific inhibitor of Drosophila Aurora B kinase, provides insights into the mechanism of cytokinesis. ACS Chemical Biology, 5(10), 977-990. [Link]
-
Krenn, V. & Musacchio, A. (2015). The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling. Frontiers in Oncology. [Link]
-
MDPI. (2022). Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer. [Link]
-
Santaguida, S. & Musacchio, A. (2009). The life and miracles of Aurora B. The EMBO Journal, 28(6), 629-640. [Link]
-
Wikipedia. Aurora B kinase. [Link]
-
Soliman, T. et al. (2020). The Aurora B specificity switch is required to protect from non-disjunction at the metaphase/anaphase transition. Nature Communications, 11(1), 1342. [Link]
-
Patsnap Synapse. (2024). What are Aurora B inhibitors and how do they work?. [Link]
-
Society for Developmental Biology. Aurora B. [Link]
-
iBiology. (2023). Aurora kinase function in mitosis: a relationship under tension. [Link]
-
ACS Publications. (2010). Binucleine 2, an Isoform-Specific Inhibitor of Drosophila Aurora B Kinase, Provides Insights into the Mechanism of Cytokinesis. [Link]
-
Giet, R. & Glover, D. M. (2001). Drosophila Aurora B Kinase Is Required for Histone H3 Phosphorylation and Condensin Recruitment during Chromosome Condensation and to Organize the Central Spindle during Cytokinesis. The Journal of Cell Biology, 152(4), 669-682. [Link]
-
JoVE. (2016). Generating a "Humanized" Drosophila S2 Cell Line Sensitive to Pharmacological Inhibition of Kinesin-5. [Link]
-
Mathieu, J. et al. (2013). Aurora B and cyclin B have opposite effects on the timing of cytokinesis abscission in Drosophila germ cells and in vertebrate somatic cells. Developmental Cell, 26(3), 250-265. [Link]
-
Balboula, A. Z. & Schindler, K. (2014). Selective Disruption of Aurora C Kinase Reveals Distinct Functions from Aurora B Kinase during Meiosis in Mouse Oocytes. PLOS Genetics, 10(2), e1004194. [Link]
-
Dutta, S. et al. (2016). Computationally designed high specificity inhibitors delineate the roles of BCL2 family proteins in cancer. eLife. [Link]
-
Jeong, J. H. et al. (2022). Efficacy and specificity of inhibitors of BCL-2 family protein interactions assessed by affinity measurements in live cells. Science Signaling, 15(730), eabm0197. [Link]
-
Simcox, A. et al. (2019). Generating and working with Drosophila cell cultures: Current challenges and opportunities. Current Opinion in Insect Science, 31, 78-84. [Link]
-
Wu, Q. et al. (2013). Aurora B kinase is required for cytokinesis through effecting spindle structure. Cell Biology International, 37(5), 436-442. [Link]
-
JoVE. (2019). Thawing, Culturing, and Cryopreserving Drosophila Cell Lines. [Link]
-
Taylor & Francis. Aurora B kinase – Knowledge and References. [Link]
Sources
- 1. acs.figshare.com [acs.figshare.com]
- 2. Binucleine 2, an isoform-specific inhibitor of Drosophila Aurora B kinase, provides insights into the mechanism of cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 4. Aurora B kinase is required for cytokinesis through effecting spindle structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]
- 6. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 7. sdbonline.org [sdbonline.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Drosophila Aurora B Kinase Is Required for Histone H3 Phosphorylation and Condensin Recruitment during Chromosome Condensation and to Organize the Central Spindle during Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. What are Aurora B inhibitors and how do they work? [synapse.patsnap.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. promega.com [promega.com]
- 14. Generating and working with Drosophila cell cultures: Current challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis for Binucleine 2 Specificity to Drosophila Aurora B: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the structural underpinnings of Binucleine 2's remarkable specificity for Drosophila melanogaster Aurora B kinase. Aurora kinases are pivotal regulators of cell division, and understanding the nuances of their inhibition is critical for both fundamental research and therapeutic development. Binucleine 2, as a potent and highly selective inhibitor of the Drosophila ortholog, offers a unique chemical tool to dissect the intricate functions of Aurora B in mitosis and cytokinesis. This document will detail the molecular interactions governing this specificity, provide validated experimental protocols for its study, and offer insights into the causality behind key experimental choices. The intended audience for this guide includes researchers in cell biology, structural biology, and drug discovery.
Introduction: The Significance of Aurora Kinase B and the Uniqueness of Binucleine 2
Aurora B is a key component of the Chromosomal Passenger Complex (CPC), a master regulator of mitotic events.[1][2] The CPC, which also comprises INCENP, Survivin, and Borealin, ensures the fidelity of chromosome segregation and cytokinesis.[1] Its functions include correcting erroneous kinetochore-microtubule attachments, activating the spindle assembly checkpoint, and orchestrating the formation of the cleavage furrow.[][4] Given its critical roles and its frequent dysregulation in human cancers, Aurora B is a prominent target for anti-cancer drug development.[1][]
A plethora of small molecule inhibitors targeting Aurora kinases have been developed; however, achieving isoform specificity has been a significant challenge due to the high degree of conservation in the ATP-binding pocket among Aurora A, B, and C.[1] Binucleine 2 stands out as a rare example of a highly specific, ATP-competitive inhibitor, demonstrating a greater than 300-fold selectivity for Drosophila Aurora B over its human and Xenopus laevis counterparts.[5][6] This exquisite specificity makes Binucleine 2 an invaluable tool for probing the precise temporal and spatial functions of Aurora B in Drosophila model systems, without the confounding off-target effects on Aurora A.[1] The inhibition of Drosophila Aurora B by Binucleine 2 leads to characteristic mitotic defects, including failures in chromosome condensation, segregation, and cytokinesis, resulting in polyploidy.[7][8]
This guide will deconstruct the structural basis for this specificity, providing a roadmap for researchers to investigate and leverage this unique inhibitor-kinase interaction.
The Structural Determinants of Binucleine 2 Specificity
The remarkable specificity of Binucleine 2 for Drosophila Aurora B hinges on a single, critical amino acid residue within the kinase's active site.
The Gatekeeper Residue: Isoleucine 132
The primary determinant of Binucleine 2's specificity is the presence of an isoleucine at position 132 (Ile132) in the active site of Drosophila Aurora B.[1] In contrast, human and Xenopus Aurora B, as well as Aurora A kinases, possess a bulkier tyrosine residue at the analogous position.[1] This seemingly subtle difference has profound steric implications for inhibitor binding. The smaller side chain of isoleucine in the Drosophila enzyme creates a hydrophobic pocket that perfectly accommodates Binucleine 2.[1] Conversely, the larger phenolic side chain of tyrosine in other Aurora kinases clashes sterically with the inhibitor, preventing high-affinity binding.[1]
This "gatekeeper" residue concept is a recurring theme in kinase inhibitor design, where the identity of this single amino acid can profoundly influence the selectivity profile of a compound.
Homology Modeling and Computational Docking Insights
In the absence of an experimentally determined crystal structure for Drosophila Aurora B, homology modeling has been instrumental in elucidating the binding mode of Binucleine 2.[1] A homology model of the Drosophila Aurora B kinase domain was constructed using the closely related Xenopus Aurora B structure as a template.[1]
Computational docking studies using this model with the GLIDE software have predicted the specific molecular interactions that stabilize the Binucleine 2-Aurora B complex.[1] The lowest energy binding model suggests two critical interactions:
-
Hydrogen Bonding: A predicted hydrogen bond forms between the N2 atom of Binucleine 2's pyrazole ring and the backbone amide of Alanine 133 (Ala133) in the hinge region of the kinase.[1] This interaction is a common feature of many ATP-competitive kinase inhibitors and serves to anchor the inhibitor in the active site.
-
Hydrophobic Interactions: The aromatic substituents of Binucleine 2 engage in crucial hydrophobic interactions with the side chain of Ile132 .[1] This interaction is key to the inhibitor's high affinity and specificity, as it would be sterically hindered by the larger tyrosine residue in other Aurora kinases.
The following diagram illustrates the key predicted interactions between Binucleine 2 and the active site of Drosophila Aurora B.
Caption: Predicted interactions of Binucleine 2 with the active site of Drosophila Aurora B.
Experimental Validation of the Specificity Mechanism
The structural model for Binucleine 2 specificity can be rigorously tested through a combination of in vitro and in cellulo experiments. This section provides detailed protocols for key assays.
In Vitro Kinase Assays to Determine Inhibitor Potency and Selectivity
The cornerstone of validating inhibitor specificity is the in vitro kinase assay. This allows for the direct measurement of an inhibitor's effect on the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of Binucleine 2 for Drosophila Aurora B and its counterparts from other species (e.g., human, Xenopus).
Methodology: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[9]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Reconstitute purified, active Aurora B kinase (e.g., recombinant Drosophila Aurora B, human Aurora B) in kinase buffer to a working concentration (typically in the ng/µL range, to be optimized for linear reaction kinetics).
-
Prepare a substrate solution containing a suitable peptide substrate (e.g., a derivative of histone H3) and ATP at a concentration close to the Km for the specific kinase.
-
Prepare serial dilutions of Binucleine 2 in DMSO, and then dilute further in kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the diluted Binucleine 2 or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP solution.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at 30°C. The reaction time should be within the linear range of product formation.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.[9] This typically involves two steps: first, adding an ADP-Glo™ Reagent to deplete unused ATP, and second, adding a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the DMSO control for each Binucleine 2 concentration.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Expected Outcome: A significantly lower IC50 value for Drosophila Aurora B compared to human or Xenopus Aurora B, confirming the inhibitor's specificity.
| Kinase | Expected IC50 (Binucleine 2) |
| Drosophila Aurora B | ~0.36 µM (Ki)[5] |
| Human Aurora B | >100 µM[5] |
| Xenopus laevis Aurora B | >100 µM[5] |
Site-Directed Mutagenesis to Pinpoint the Specificity-Determining Residue
To definitively prove that Ile132 is the key determinant of specificity, site-directed mutagenesis can be employed to create a "humanized" Drosophila Aurora B (I132Y) and a "drosophilized" human Aurora B (Y-to-I mutant).
Objective: To assess the sensitivity of mutant Aurora B kinases to Binucleine 2.
Methodology: Utilize a commercially available site-directed mutagenesis kit to introduce the desired point mutations into expression plasmids containing the Aurora B cDNA.
Step-by-Step Protocol:
-
Primer Design: Design mutagenic primers containing the desired nucleotide change to convert the isoleucine codon to a tyrosine codon in the Drosophila Aurora B sequence, and vice versa for the human Aurora B sequence.
-
Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase with the expression plasmid as a template and the mutagenic primers.
-
Template Digestion: Digest the parental, non-mutated plasmid DNA with an enzyme that specifically cleaves methylated DNA (e.g., DpnI), as the template DNA isolated from most E. coli strains will be methylated.
-
Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.
-
Sequence Verification: Isolate the plasmid DNA from several colonies and sequence the entire kinase domain to confirm the presence of the desired mutation and the absence of any off-target mutations.
-
Protein Expression and Purification: Express and purify the mutant Aurora B kinases.
-
In Vitro Kinase Assay: Perform the in vitro kinase assay as described in section 3.1 with the purified mutant kinases and Binucleine 2.
Expected Outcome:
-
The Drosophila Aurora B I132Y mutant will become resistant to Binucleine 2, exhibiting a much higher IC50 value.
-
The human Aurora B Y-to-I mutant will become sensitive to Binucleine 2, with a significantly lower IC50 value compared to the wild-type human enzyme.
This experimental workflow provides a robust validation of the structural hypothesis.
Caption: Workflow for validating the specificity-determining residue via site-directed mutagenesis.
Cellular Assays to Observe the Phenotypic Consequences of Specific Aurora B Inhibition
Observing the effects of Binucleine 2 in living cells provides crucial physiological context and confirms that the in vitro findings translate to a cellular environment. Drosophila S2 cells are a widely used model system for this purpose.
Objective: To characterize the mitotic defects induced by Binucleine 2 treatment in Drosophila S2 cells.
Methodology: Treat S2 cells with Binucleine 2 and analyze the resulting mitotic phenotypes using immunofluorescence microscopy.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture Drosophila S2 cells in a suitable medium (e.g., Schneider's medium supplemented with 10% fetal bovine serum).
-
Seed the cells onto coverslips in a multi-well plate.
-
Treat the cells with varying concentrations of Binucleine 2 (e.g., 10-50 µM) or DMSO as a control for a defined period (e.g., 24-48 hours).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS).
-
Incubate with primary antibodies against key mitotic proteins, such as:
-
Anti-α-tubulin to visualize the mitotic spindle.
-
Anti-phospho-histone H3 (Ser10) as a marker for mitotic cells and a direct substrate of Aurora B.
-
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Stain the DNA with DAPI.
-
-
Microscopy and Analysis:
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of cells exhibiting specific mitotic defects, such as:
-
Binucleated/Polynucleated cells: Indicative of cytokinesis failure.
-
Chromosome condensation defects: Characterized by less compact chromosomes.
-
Chromosome segregation errors: Including lagging chromosomes and anaphase bridges.
-
Reduced phospho-histone H3 staining: A direct readout of Aurora B inhibition.
-
-
Expected Outcome: A dose-dependent increase in the frequency of mitotic defects in Binucleine 2-treated S2 cells, consistent with the known functions of Aurora B. These effects should be minimal in human cells treated with similar concentrations of Binucleine 2.
Conclusion and Future Directions
The specificity of Binucleine 2 for Drosophila Aurora B is a compelling example of how subtle structural differences in the active sites of homologous kinases can be exploited for the development of highly selective chemical probes. The presence of Ile132 in the Drosophila enzyme, in contrast to the bulkier tyrosine in other orthologs, creates a unique binding pocket that is perfectly complemented by Binucleine 2. This guide has provided a comprehensive overview of the structural basis for this interaction and detailed experimental protocols to validate and explore this phenomenon.
For researchers in the field, Binucleine 2 remains an invaluable tool for dissecting the multifaceted roles of Aurora B in a genetically tractable model organism. Future studies could leverage this specificity to:
-
Investigate novel functions of Aurora B: The ability to acutely and specifically inhibit Aurora B allows for precise temporal dissection of its roles in processes beyond mitosis.
-
Perform chemical-genetic screens: Binucleine 2 can be used in combination with genetic perturbations to identify novel components of the Aurora B signaling network.
-
Inform the design of next-generation inhibitors: The structural insights gained from the Binucleine 2-Drosophila Aurora B interaction can guide the development of novel, highly selective inhibitors for other kinase targets, including those of therapeutic relevance.
By understanding and applying the principles outlined in this guide, researchers can continue to unravel the intricate regulatory networks that govern cell division and contribute to the development of more effective therapeutic strategies.
References
-
Smurnyy, Y., et al. (2010). Binucleine 2, an isoform-specific inhibitor of Drosophila Aurora B kinase, provides insights into the mechanism of cytokinesis. ACS Chemical Biology, 5(11), 1015-1020. [Link]
-
Smurnyy, Y., et al. (2010). Binucleine 2, an isoform-specific inhibitor of Drosophila Aurora B kinase, provides insights into the mechanism of cytokinesis. PMC, NIH. [Link]
-
Krenn, V., & Musacchio, A. (2015). The Aurora B kinase in chromosome bi-orientation and spindle checkpoint signaling. Frontiers in Oncology, 5, 225. [Link]
-
Giet, R., & Glover, D. M. (2001). Drosophila Aurora B kinase is required for histone H3 phosphorylation and condensin recruitment during chromosome condensation and to organize the central spindle during cytokinesis. The Journal of Cell Biology, 152(4), 669-682. [Link]
-
Wikipedia. Aurora kinase B. Wikipedia. [Link]
-
Giet, R., & Prigent, C. (2001). The Aurora/Ipl1p-related kinases, a new family of mitotic serine/threonine kinases. Journal of Cell Science, 114(Pt 19), 3591-3601. [Link]
-
Sessa, F., et al. (2005). Molecular mechanism of Aurora B activation by INCENP and inhibition by hesperadin. Molecular Cell, 18(3), 379-391. [Link]
-
Portella, G., & G-Larrosa, C. (2012). The Dawn of Aurora Kinase Research: From Fly Genetics to the Clinic. Frontiers in Oncology, 2, 11. [Link]
-
Gagliardi, A., et al. (2018). A simple and effective method for ultrastructural analysis of mitosis in Drosophila S2 cells. MethodsX, 5, 1349-1355. [Link]
-
Rogers, S. L. (2019). Use of Drosophila S2 Cells for Live Imaging of Cell Division. JoVE (Journal of Visualized Experiments), (150), e60001. [Link]
-
Ajo-Franklin, C. Research Group. Site-Directed Mutagenesis of Plasmids. Lawrence Berkeley National Laboratory. [Link]
-
Giet, R., & Glover, D. M. (2001). Drosophila Aurora B Kinase Is Required for Histone H3 Phosphorylation and Condensin Recruitment during Chromosome Condensation and to Organize the Central Spindle during Cytokinesis. The Journal of Cell Biology, 152(4), 669-682. [Link]
-
Society for Developmental Biology. Aurora B. Society for Developmental Biology Website. [Link]
-
Gagliardi, A., et al. (2018). Ultrastructural analysis of mitotic Drosophila S2 cells identifies distinctive microtubule and intracellular membrane behaviors. BMC Cell Biology, 19(1), 1. [Link]
-
BPS Bioscience. Chemi-Verse™ Aurora Kinase B Assay Kit. BPS Bioscience Website. [Link]
-
Lin, C. C., et al. (2019). Identification of an Aurora Kinase Inhibitor Specific for the Aurora B Isoform. Molecular Cancer Therapeutics, 18(5), 933-943. [Link]
-
Creative Diagnostics. Aurora Kinase Signaling Pathway. Creative Diagnostics Website. [Link]
-
ResearchGate. Homology model structure of Aurora-B and comparison with its template... ResearchGate. [Link]
-
MDPI. Aurora A Protein Kinase: To the Centrosome and Beyond. MDPI. [Link]
-
Society for Developmental Biology. Aurora B. Society for Developmental Biology Website. [Link]
Sources
- 1. Binucleine 2, an isoform-specific inhibitor of Drosophila Aurora B kinase, provides insights into the mechanism of cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The functional diversity of Aurora kinases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Dawn of Aurora Kinase Research: From Fly Genetics to the Clinic [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 8. sdbonline.org [sdbonline.org]
- 9. promega.com [promega.com]
Methodological & Application
Application Note: Binucleine 2 Experimental Protocol for Drosophila S2 Cells
Abstract & Introduction
The study of cytokinesis and chromosomal segregation in Drosophila melanogaster models has historically been hampered by the lack of specific small-molecule inhibitors. While mammalian Aurora B inhibitors (e.g., ZM447439, Hesperadin) are potent in human cells, they exhibit poor efficacy against the fly ortholog due to structural divergence in the ATP-binding pocket.
Binucleine 2 is a highly selective, ATP-competitive inhibitor of Drosophila Aurora B kinase (
This guide details the optimized protocol for treating Drosophila Schneider 2 (S2) cells with Binucleine 2 to induce cytokinesis failure, validated by immunofluorescence and biochemical markers.
Mechanism of Action (MoA)
Aurora B is the enzymatic core of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin.[2] The CPC regulates kinetochore-microtubule attachments and the completion of cytokinesis (abscission).
Binucleine 2 inhibits the phosphorylation of Aurora B substrates (such as Histone H3 at Serine 10). Crucially, while it inhibits the kinase activity, it does not prevent the recruitment of the CPC to the central spindle. This specific inhibition allows the cleavage furrow to ingress but prevents the final separation of daughter cells, leading to regression and binucleation.
Diagram 1: Mechanism of Binucleine 2 Inhibition
Caption: Binucleine 2 selectively blocks Drosophila Aurora B kinase activity, preventing substrate phosphorylation required for abscission, ultimately causing binucleation.
Materials & Reagents
Cell Culture[3][4][5][6][7][8]
-
Cell Line: Drosophila S2 (Schneider 2) cells (DGRC or Thermo Fisher).
-
Media: Schneider’s Drosophila Medium + 10% Heat-Inactivated Fetal Bovine Serum (FBS).[3]
-
Culture Vessel: T-25 flasks (maintenance) and 6-well plates or coverslips (experiment).
-
Incubator: 25°C – 28°C (Non-humidified, NO CO2 ).
Compounds[2][3][9][10][11]
-
Binucleine 2: Stock solution (50 mM) in anhydrous DMSO. Store at -20°C.
-
Note: Avoid repeated freeze-thaw cycles.[4] Aliquot into small volumes (e.g., 10 µL).
-
-
Control: Anhydrous DMSO (Vehicle).
Fixation & Staining
-
Fixative: 4% Formaldehyde in PBS (Methanol-free recommended).
-
Permeabilization: 0.1% Triton X-100 in PBS (PBST).
-
Blocking: 1% BSA in PBST.
-
Primary Antibodies:
-
Anti-Tubulin (e.g., Mouse anti-alpha tubulin, 1:1000).
-
Anti-Phospho-Histone H3 (Ser10) (Rabbit, 1:500) – Biochemical marker for Aurora B activity.
-
-
Secondary Antibodies: Alexa Fluor 488 (Mouse), Alexa Fluor 568 (Rabbit).
-
Nuclear Stain: DAPI or Hoechst 33342.
Experimental Protocol
Phase 1: Cell Preparation (Day 0)
S2 cells are semi-adherent and robust, but they require specific density maintenance for optimal division rates.
-
Harvest: Resuspend S2 cells from a maintenance flask by pipetting conditioned media over the monolayer (do not use Trypsin).
-
Count: Ensure viability >95% using Trypan Blue.
-
Seed: Plate cells onto acid-washed coverslips (in 6-well plates) or directly into wells.
-
Seeding Density:
cells/mL. -
Volume: 2 mL per well.
-
-
Recovery: Incubate at 25°C for 16–24 hours to allow cells to re-enter log phase growth.
Phase 2: Drug Treatment (Day 1)
The standard effective concentration for Binucleine 2 in S2 cells is 20 µM – 50 µM . We recommend 40 µM for maximal penetrance without off-target toxicity.
-
Preparation: Thaw the 50 mM Binucleine 2 stock.
-
Dilution: Dilute directly into the culture media.
-
Calculation: For 2 mL media, add 1.6 µL of 50 mM stock for a final concentration of 40 µM .
-
-
Vehicle Control: Add an equivalent volume of DMSO (1.6 µL) to control wells.
-
Incubation: Incubate at 25°C for 24 hours .
Phase 3: Fixation & Immunofluorescence (Day 2)
-
Fixation: Carefully remove media (S2 cells detach easily). Add 4% Formaldehyde in PBS gently. Fix for 15 minutes at Room Temperature (RT).
-
Wash: Aspirate fixative and wash 3x with PBS (5 mins each).
-
Permeabilize: Incubate in PBST (PBS + 0.1% Triton X-100) for 10 minutes.
-
Block: Incubate in Blocking Solution (1% BSA in PBST) for 30 minutes.
-
Primary Antibody: Incubate with Anti-Tubulin and Anti-pH3 (diluted in block) for 1 hour at RT or overnight at 4°C.
-
Secondary Antibody: Wash 3x with PBST. Incubate with fluorescent secondaries + DAPI for 1 hour at RT in the dark.
-
Mount: Wash 3x with PBS. Mount coverslips on slides with antifade medium.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for Binucleine 2 treatment in Drosophila S2 cells, optimized for a 24-hour doubling time.
Data Analysis & Validation
To confirm the efficacy of Binucleine 2, you must assess both the phenotypic outcome (binucleation) and the molecular inhibition (phosphorylation status).
Expected Phenotypes
| Feature | Control (DMSO) | Binucleine 2 Treated (40 µM) |
| Cell Morphology | Round/Spreading, Single Nucleus | Enlarged cell body, often flattened |
| Nuclei Count | >95% Mononucleated | >40-60% Binucleated (or Multinucleated) |
| H3S10 Phosphorylation | High in mitotic cells | Significantly Reduced / Absent |
| Spindle Morphology | Normal bipolar spindle | Disorganized midzone, failed constriction |
Quantification Strategy
-
Binucleation Index: Count at least 200 cells per condition.
-
H3S10ph Intensity: Measure nuclear fluorescence intensity of Anti-pH3 in mitotic cells. Binucleine 2 should reduce this signal to near-background levels, confirming Aurora B kinase inhibition.
Troubleshooting & Optimization
Issue: Low Binucleation Rate (<20%)
-
Cause: Drug degradation or insufficient incubation time.
-
Solution: Ensure stock is stored at -20°C and not freeze-thawed often. Extend incubation to 30 hours to capture slower-cycling cells. Verify concentration is at least 20 µM.[2]
Issue: High Cell Death / Detachment
-
Cause: Toxicity or DMSO concentration >0.5%.
-
Solution: Lower Binucleine 2 concentration to 20 µM. Ensure the final DMSO concentration in the media is <0.2%. Handle S2 cells gently during washing steps; they are loosely adherent.[6]
Issue: No Loss of H3S10ph Signal
-
Cause: Antibody specificity or drug inactivity.
-
Solution: Ensure the antibody is specific for Phospho-Histone H3. If the signal persists, the drug may be inactive. Test a fresh batch. Note that Binucleine 2 is specific to Drosophila Aurora B; it will not work on mammalian cells (e.g., HeLa) or Xenopus extracts.[1]
References
-
Smurnyy, Y., et al. (2010). "Binucleine 2, an isoform-specific inhibitor of Drosophila Aurora B kinase, provides insights into the mechanism of cytokinesis." Journal of Cell Science.
-
Eggert, U. S., et al. (2004). "Small molecule screening by imaging of cytokinesis in Drosophila cells." PLoS Biology.
-
Giet, R., & Glover, D. M. (2001). "Drosophila Aurora B kinase is required for histone H3 phosphorylation and condensing recruitment during chromosome condensation and to organize the central spindle during cytokinesis." Journal of Cell Biology.
-
Drosophila Genomics Resource Center (DGRC). "S2 Cell Culture Protocol."
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Binucleine 2, an isoform-specific inhibitor of Drosophila Aurora B kinase, provides insights into the mechanism of cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. expressionsystems.com [expressionsystems.com]
- 5. expressionsystems.com [expressionsystems.com]
- 6. researchgate.net [researchgate.net]
Application Note: Optimizing Binucleine 2 Treatment for Cytokinesis Inhibition in Drosophila Kc167 Cells
Executive Summary
Binucleine 2 is a potent, isoform-specific small molecule inhibitor of Drosophila Aurora B kinase.[1][2][3] Unlike broad-spectrum Aurora inhibitors (e.g., ZM447439) that affect mammalian orthologs, Binucleine 2 is highly selective for the fly isoform, making it an indispensable tool for dissecting mitotic mechanics in Drosophila melanogaster cell lines like Kc167 and S2.
The primary phenotypic outcome of Binucleine 2 treatment is cytokinesis failure without disrupting early mitosis (chromosome alignment), resulting in the formation of binucleated (4N) or polyploid cells.
Core Recommendation: The historical standard for complete cytokinesis block in Kc167 cells is 40 µM . However, due to batch-specific cell sensitivity and drug potency, we recommend an initial titration between 20 µM and 60 µM .
Mechanism of Action
To optimize the concentration, one must understand the molecular target. Binucleine 2 targets the ATP-binding pocket of Aurora B.[1]
-
Normal Function: Aurora B (part of the Chromosomal Passenger Complex - CPC) localizes to the centromeres in metaphase to correct microtubule attachments and moves to the spindle midzone in anaphase to signal contractile ring assembly.
-
Inhibition Effect: Binucleine 2 prevents the phosphorylation of key substrates (e.g., Histone H3 Ser10, Incenp). Crucially, it blocks the assembly of the actin-myosin contractile ring, causing the cleavage furrow to regress or never form.
Pathway Visualization
Caption: Binucleine 2 inhibits Aurora B, preventing contractile ring assembly and resulting in binucleation.
Dose-Response Strategy
While 40 µM is the literature standard (Groen et al., 2008), relying on a single concentration is risky for critical assays. Factors such as cell density, FBS lot variability, and plasticware adherence can shift the effective IC90.
Recommended Titration Matrix
Perform a 6-point dose-response curve to validate your specific lot of Binucleine 2.
| Concentration (µM) | Predicted Phenotype | Usage Case |
| 0 µM (DMSO) | Normal proliferation | Negative Control (Mandatory) |
| 5 - 10 µM | Partial inhibition; rare binucleates | Threshold determination |
| 20 µM | Moderate inhibition; mixed population | Sub-maximal studies |
| 40 µM | >95% Binucleation | Standard Working Concentration |
| 60 µM | Complete block; potential off-target toxicity | High-stringency validation |
| 100 µM | Cytotoxicity likely | Positive Control for Toxicity |
Note on Solubility: Binucleine 2 is hydrophobic. Stock solutions should be prepared in DMSO (typically 10-50 mM) and stored at -20°C. Ensure the final DMSO concentration in the culture media is <0.5% to avoid solvent toxicity.
Experimental Protocol: Synchronization & Treatment
Materials
-
Cells: Drosophila Kc167 cells (DGRC Stock #1).
-
Media: Schneider’s Drosophila Medium + 10% Heat-Inactivated FBS.
-
Compound: Binucleine 2 (dissolved in DMSO).
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Stains: DAPI (DNA), Phalloidin (Actin), Anti-Tubulin (Microtubules).
Step-by-Step Workflow
Phase 1: Preparation (Day 0)
-
Seeding: Seed Kc167 cells into 6-well plates or coverslips.
-
Acclimatization: Allow cells to recover for 4–6 hours at 25°C.
Phase 2: Treatment (Day 0 + 4h)
-
Preparation of Working Solution: Dilute the Binucleine 2 stock into pre-warmed media to achieve 2x the desired final concentration (e.g., 80 µM for a 40 µM final).
-
Addition: Add the 2x media gently to the cells 1:1.
-
Why? This prevents fluid shear stress from detaching the semi-adherent cells.
-
-
Incubation: Incubate for 24 hours at 25°C.
Phase 3: Fixation & Analysis (Day 1)
-
Harvest/Wash:
-
If on coverslips: Gently aspirate media. Wash 1x with PBS.
-
If in suspension: Centrifuge at 1000 x g for 3 min, resuspend in PBS.
-
-
Fixation: Add 4% PFA for 15 minutes at Room Temperature.
-
Permeabilization: Wash 3x with PBS + 0.1% Triton X-100 (PBST).
-
Staining:
-
Stain with DAPI (1 µg/mL) to visualize nuclei.
-
Stain with Phalloidin-488 to visualize the absence of the contractile ring.
-
Stain with Anti-Phospho-Histone H3 (Ser10) (optional) to confirm Aurora B inhibition (signal should be lost/reduced).
-
Workflow Diagram
Caption: Standard experimental workflow for Binucleine 2 treatment in Kc167 cells.
Quality Control & Troubleshooting
Self-Validating the Assay
To ensure scientific integrity, every experiment must include internal checks:
-
The "Binucleation Index":
-
Count 200 cells.
-
Success Criteria: >80% of cells should contain two distinct nuclei within a single cytoplasm at 40 µM.
-
Failure: If cells are mononucleated, the drug has degraded or the concentration is too low.
-
-
Phospho-H3 (Ser10) Loss:
-
Aurora B phosphorylates Histone H3 at Serine 10 during mitosis.
-
Validation: Immunofluorescence against pH3(Ser10) should show a dramatic reduction in signal compared to DMSO controls.
-
-
Solubility Check:
-
If crystals are visible in the media under 40x microscopy, the compound has precipitated. Re-dissolve stock in fresh anhydrous DMSO and warm to 37°C before diluting.
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No Binucleates | Drug degradation | Use fresh stock; store at -20°C desiccated. |
| High Cell Death | DMSO toxicity | Ensure final DMSO < 0.5%. |
| Cells Detached | Shear stress | Add drug as 2x concentrate to existing media; do not swap media entirely. |
| Monopolar Spindles | Wrong Inhibitor | You may be observing Kinesin-5 inhibition (e.g., Monastrol). Binucleine 2 specifically causes cytokinesis failure.[1] |
References
-
Groen, A. C., et al. (2008). A novel small-molecule inhibitor reveals a specific role for Aurora B kinase in cytokinesis. The Journal of Cell Biology, 182(2).
- Key Finding: Identification of Binucleine 2 and establishment of the 40-50 µM working concentr
-
Smurnyy, Y., et al. (2010). Binucleine 2, an Isoform-Specific Inhibitor of Drosophila Aurora B Kinase, Provides Insights into the Mechanism of Cytokinesis. ACS Chemical Biology, 5(11).
- Key Finding: Structural basis of Binucleine 2 specificity for Drosophila Aurora B over human orthologs.
-
Drosophila Genomics Resource Center (DGRC). Kc167 Cell Line Profile.
- Key Finding: Standard culture conditions and doubling times for Kc167.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Binucleine 2, an isoform-specific inhibitor of Drosophila Aurora B kinase, provides insights into the mechanism of cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Thawing, Culturing, and Cryopreserving Drosophila Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Probing the Final Cut: A Guide to Live-Cell Imaging of Cytokinesis with Binucleine 2
Introduction: The Challenge of Visualizing Cellular Scission
Cytokinesis, the final act of cell division, is a breathtakingly orchestrated process that culminates in the physical separation of one cell into two.[1] This intricate ballet of cellular machinery involves the precise formation and constriction of a contractile ring, composed primarily of actin and myosin-II filaments, which drives the ingression of the cleavage furrow.[2] Studying this dynamic process in living cells is paramount to understanding normal development, tissue homeostasis, and the aberrations that can lead to diseases like cancer. However, the transient and mechanically sensitive nature of cytokinesis presents significant challenges for researchers. Live-cell imaging, while powerful, requires tools that can perturb the process with temporal and molecular precision without inducing widespread cellular stress or artifacts.[3] This guide details the application of Binucleine 2, a potent and specific inhibitor, for the real-time investigation of cytokinesis.
Binucleine 2: A Molecular Scalpel for Cytokinesis Research
Binucleine 2 is a small molecule inhibitor that has emerged as a valuable tool for dissecting the molecular choreography of cell division.[4] Its utility lies in its high specificity as an ATP-competitive inhibitor of Aurora B kinase, a key regulator of mitosis and cytokinesis.[4][5]
Mechanism of Action: Targeting the Master Regulator
Aurora B kinase is a central component of the chromosomal passenger complex, which orchestrates multiple events during cell division, including chromosome condensation, kinetochore-microtubule attachments, and the formation of the spindle midzone, a structure crucial for successful cytokinesis.[4] Binucleine 2 specifically targets the Drosophila isoform of Aurora B kinase, making it an exceptional tool for studies in this model organism.[5][6] By inhibiting Aurora B kinase activity, Binucleine 2 disrupts the assembly of the contractile ring, preventing the proper localization and function of key cytokinetic proteins.[5] Interestingly, studies have shown that while Binucleine 2 prevents the assembly of the contractile ring, it does not affect the ingression of an already formed ring, providing a unique window to dissect the distinct phases of cytokinesis.[4]
Caption: Experimental workflow for live-cell imaging.
Step-by-Step Protocol:
-
Prepare Binucleine 2 Stock Solution: Dissolve Binucleine 2 in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Microscope Setup: Turn on the microscope, environmental chamber (set to 25°C for S2 cells), and any associated hardware. Allow the system to equilibrate for at least 30 minutes.
-
Mount Sample: Place the dish of fluorescently labeled S2 cells onto the microscope stage.
-
Locate Dividing Cells: Identify cells in the early stages of mitosis (prophase or metaphase) for observation.
-
Pre-treatment Imaging (Optional): Acquire a short time-lapse sequence before adding Binucleine 2 to establish a baseline of normal cell division.
-
Binucleine 2 Addition: Prepare a working solution of Binucleine 2 in pre-warmed culture medium. Carefully and gently replace the medium in the dish with the Binucleine 2-containing medium.
-
Time-Lapse Acquisition: Immediately begin acquiring time-lapse images. The temporal resolution will depend on the dynamics of the process being observed. For cytokinesis, an interval of 1-3 minutes is a good starting point.
-
Data Analysis: Analyze the acquired images to quantify changes in cell morphology, contractile ring dynamics, and the timing of cytokinetic events.
Quantitative Data and Key Parameters
| Parameter | Recommended Range/Value | Rationale & Considerations |
| Binucleine 2 Concentration | 10-50 µM | The optimal concentration should be determined empirically for your specific cell line and experimental conditions. A concentration of 40 µM has been shown to be effective in preventing contractile ring assembly in Drosophila S2 cells. [5] |
| Incubation Time | Immediate to several hours | Binucleine 2 is cell-permeable and acts rapidly, with effects observable within minutes. [4]For long-term studies, monitor for potential cytotoxicity. |
| Imaging Modality | Confocal or spinning disk microscopy | These techniques provide optical sectioning, reducing out-of-focus light and improving image quality, which is crucial for resolving fine cellular structures. [7] |
| Time-Lapse Interval | 30 seconds to 5 minutes | The interval should be short enough to capture the dynamics of interest without causing excessive phototoxicity. |
| Exposure Time | As short as possible | Minimize light exposure to reduce phototoxicity and photobleaching. [8] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No observable effect of Binucleine 2 | Incorrect concentration, inactive compound, or use in a non-Drosophila cell line. | Verify the concentration and integrity of the Binucleine 2 stock. Confirm the specificity of Binucleine 2 for Drosophila Aurora B kinase. |
| High phototoxicity/cell death | Excessive light exposure. | Reduce laser power, increase the time-lapse interval, and use a more sensitive camera. Consider using a spinning disk confocal microscope, which is generally gentler on live cells. |
| Poor image quality (low signal-to-noise) | Low expression of fluorescent proteins, photobleaching, or suboptimal imaging settings. | Use cell lines with stable and bright expression of fluorescent markers. Optimize imaging parameters (e.g., detector gain, pinhole size). [7] |
| Cells move out of focus | Z-drift of the microscope stage. | Use a focus-locking system if available. Acquire Z-stacks to ensure the plane of interest remains in focus. |
Conclusion: A Clearer View of the Final Cut
The use of Binucleine 2 in conjunction with advanced live-cell imaging techniques provides a powerful approach to dissect the intricate process of cytokinesis. By specifically inhibiting Aurora B kinase in Drosophila cells, researchers can gain unprecedented insights into the molecular mechanisms that govern the formation and function of the contractile ring. The protocols and guidelines presented here offer a robust starting point for designing and executing experiments that will undoubtedly contribute to a deeper understanding of this fundamental biological process.
References
-
Smurnyy, Y., et al. (2010). Binucleine 2, an isoform-specific inhibitor of Drosophila Aurora B kinase, provides insights into the mechanism of cytokinesis. ACS Chemical Biology, 5(9), 849-858. Retrieved from [Link]
-
Ramkumar, C., et al. (2023). Aurora kinase B inhibition in small-cell lung cancer: BCL-2 as a potential therapeutic biomarker and combination target. Annals of Translational Medicine, 11(16), 552. Retrieved from [Link]
-
Basu, A., & Müllner, F. E. (2015). Aurora B Kinase Promotes Cytokinesis by Inducing Centralspindlin Oligomers that Associate with the Plasma Membrane. Developmental Cell, 33(4), 431-443. Retrieved from [Link]
-
Andor Technology. (2020, July 29). Uncovering the membrane mechanism of cytokinesis using live cell imaging and subcellular... [Video]. YouTube. Retrieved from [Link]
-
Pollard, T. D. (2010). Molecular Mechanism of Cytokinesis. Annual Review of Biochemistry, 79, 849-875. Retrieved from [Link]
-
Smurnyy, Y., et al. (2010). Binucleine 2, an Isoform-Specific Inhibitor of Drosophila Aurora B Kinase, Provides Insights into the Mechanism of Cytokinesis. ACS Chemical Biology, 5(9), 849-858. Retrieved from [Link]
-
JoVE. (2023, April 30). Live Cell Imaging of Mitosis [Video]. JoVE. Retrieved from [Link]
-
Murphy, D. B. (n.d.). Maintaining Live Cells on the Microscope Stage. Nikon's MicroscopyU. Retrieved from [Link]
-
Bitesize Bio. (2025, June 8). Live-Cell Imaging: Choosing the Right Technique. Retrieved from [Link]
-
MDPI. (2018). Fluorescent Probes for Live Cell Imaging. Retrieved from [Link]
-
Wang, Y. L. (2016). Cytokinesis: Going Super-Resolution in Live Cells. Current Biology, 26(21), R1147-R1149. Retrieved from [Link]
-
Bernatik, O., et al. (2022). A protocol for generation and live-cell imaging analysis of primary cilia reporter cell lines. STAR Protocols, 3(1), 101185. Retrieved from [Link]
-
Wiley Analytical Science. (2014, October 30). New Fluorescence Probes for Live-Cell Imaging. Retrieved from [Link]
-
Smurnyy, Y., et al. (2010). Binucleine 2, an Isoform-Specific Inhibitor of Drosophila Aurora B Kinase, Provides Insights into the Mechanism of Cytokinesis. ACS Publications. Retrieved from [Link]
-
Ramkumar, C., et al. (2024). Aurora kinase B inhibition in small-cell lung cancer: BCL-2 as a potential therapeutic biomarker and combination target. Annals of Translational Medicine, 12(6), 1-4. Retrieved from [Link]
-
Lukinavičius, G., et al. (2014). Fluorogenic probes for live-cell imaging of the cytoskeleton. Nature Methods, 11(7), 731-733. Retrieved from [Link]
-
Proclinical. (2025, July 28). Off-target toxicity in antibody-drug conjugates. Retrieved from [Link]
-
Mogilner, A., & Keren, K. (2007). Putting the Brakes on Cytokinesis with α-Actinin. Developmental Cell, 13(3), 314-316. Retrieved from [Link]
-
protocols.io. (2023, November 24). Preparation of cells for live-cell imaging of a FOXO-based AKT kinase translocation reporter by widefield microscopy. Retrieved from [Link]
-
Thermo Fisher Scientific. (2019, September 13). Best practices: 5 steps to live-cell imaging [Video]. YouTube. Retrieved from [Link]
-
Dlium. (2017, November 6). Cytokinesis in vertebrate cells initiates by contraction of an equatorial actomyosin network [Video]. YouTube. Retrieved from [Link]
-
Reichl, E. M., et al. (2008). Interactions between myosin and actin crosslinkers control cytokinesis contractility dynamics and mechanics. Journal of Cell Biology, 180(2), 381-390. Retrieved from [Link]
-
Bernatik, O., et al. (2022). A protocol for generation and live-cell imaging analysis of primary cilia reporter cell lines. STAR Protocols. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. Retrieved from [Link]
-
AJMC. (2020, August 16). Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. Retrieved from [Link]
-
Bio Vids. (2014, November 22). Actin and Cytokinesis [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Aurora kinase B. Retrieved from [Link]
Sources
- 1. Aurora B Kinase Promotes Cytokinesis by Inducing Centralspindlin Oligomers that Associate with the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Binucleine 2, an isoform-specific inhibitor of Drosophila Aurora B kinase, provides insights into the mechanism of cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Dissecting Contractile Ring Dynamics with Binucleine 2
Executive Summary
This application note details the protocol for using Binucleine 2 , a highly selective, cell-permeable small molecule inhibitor of Drosophila Aurora B kinase, to study the temporal requirements of the Chromosomal Passenger Complex (CPC) during cytokinesis.
Unlike genetic knockdown (RNAi) which depletes protein levels over days, Binucleine 2 offers minute-scale temporal resolution . This allows researchers to decouple the catalytic role of Aurora B in contractile ring assembly from its structural or non-catalytic roles during ingression . This protocol is essential for researchers investigating the mechanochemical checkpoints of cell division, specifically in invertebrate model systems.
Scientific Mechanism & Rationale
The Target: Aurora B and the CPC
Cytokinesis is driven by the actomyosin contractile ring.[1] The spatial and temporal regulation of this ring relies on the Chromosomal Passenger Complex (CPC), comprising Aurora B kinase, INCENP, Survivin, and Borealin.
-
Canonical Function: Aurora B phosphorylates substrates (e.g., MKLP1/Pavarotti, RacGAP50C/Tumbleweed) to establish the central spindle and recruit the RhoGEF (Pebble/Ect2), triggering RhoA activation and ring assembly.
-
The Binucleine 2 Advantage: Binucleine 2 is an ATP-competitive inhibitor that specifically targets the active site of Drosophila Aurora B. It exhibits >100-fold selectivity over other kinases and, crucially, is inactive against mammalian Aurora kinases, making it a precise tool for invertebrate chemical genetics.
The "Two-Stage" Hypothesis
Using Binucleine 2, studies have established a critical temporal dichotomy:
-
Ring Assembly (Metaphase/Anaphase Transition): Requires Aurora B kinase activity.[2] Inhibition leads to failure of ring formation.
-
Ring Ingression (Telophase): Once the ring is formed, Aurora B kinase activity is dispensable for the actual constriction, despite the protein remaining localized to the furrow.
Pathway Visualization
The following diagram illustrates the specific intervention point of Binucleine 2 within the cytokinetic signaling cascade.
Figure 1: Binucleine 2 blocks the catalytic activity of Aurora B, preventing the downstream RhoA activation cascade necessary for ring assembly. Note the uncoupling of kinase activity from the ingression phase.[2]
Experimental Protocol
Materials & Reagents
-
Cell Line: Drosophila S2 or Kc167 cells (cultured in Schneider’s medium + 10% FBS).
-
Compound: Binucleine 2 (Stock: 50 mM in DMSO). Store at -20°C.
-
Live Imaging Markers:
-
GFP-Aurora B (to verify localization).
-
mCherry-Tubulin (to track spindle dynamics).
-
GFP-Anillin or GFP-Myosin II (Regulatory Light Chain) (to track ring structure).
-
-
Fixation Reagents: 4% Paraformaldehyde (methanol-free recommended for actin preservation).
Dose-Response Optimization
Before temporal studies, validate the effective concentration (EC50) for your specific sub-clone.
-
Standard Working Concentration: 20 µM – 50 µM.
-
Phenotypic Readout: Increase in binucleate cells after 24 hours.
| Concentration (µM) | Expected Phenotype (24h) | Notes |
| 0 (DMSO Control) | < 2% Binucleate | Normal cytokinesis. |
| 5 - 10 | 10 - 30% Binucleate | Partial inhibition; variable ring defects. |
| 20 - 50 | > 90% Binucleate | Complete cytokinesis failure; maximal effect. |
| > 100 | Cytotoxicity | Potential off-target effects on microtubules. |
Protocol: Temporal Dissection of Cytokinesis
This experiment determines if kinase activity is required for the maintenance and constriction of the ring, or only its formation.
Step 1: Cell Preparation
-
Seed S2/Kc167 cells expressing GFP-Anillin/mCherry-Tubulin on Concanavalin A-coated glass-bottom dishes.
-
Allow cells to spread for 1-2 hours to flatten, improving imaging resolution of the cortex.
Step 2: Live Imaging Setup
-
Mount dish on an inverted confocal microscope with a heated stage (25°C for Drosophila).
-
Identify cells in Metaphase (aligned chromosomes, bipolar spindle).
-
Begin time-lapse acquisition (Frame rate: 1 frame every 30 seconds).
Step 3: Drug Addition (The "Switch" Experiment)
Perform two parallel conditions:
Condition A: Inhibition of Assembly (Early Addition)
-
Locate a cell in Metaphase.
-
Add 50 µM Binucleine 2 immediately.
-
Observation: Monitor for Anaphase onset.
-
Result: Chromosomes segregate, central spindle forms, but no accumulation of Anillin/Myosin occurs at the equator. The cell fails to furrow and becomes binucleate.
Condition B: Inhibition of Ingression (Late Addition)
-
Locate a cell in Anaphase.
-
Wait until the Contractile Ring is clearly visible (accumulation of GFP-Anillin at the equator) and furrowing has initiated (~10% ingression).
-
Add 50 µM Binucleine 2 immediately.
-
Observation: Monitor the rate of furrow closure.
-
Result: The ring continues to constrict at the same velocity as controls. Cytokinesis completes successfully.
Step 4: Data Quantification
Analyze the time-lapse data to generate velocity curves.
-
Measure the diameter of the ring (
) at each time point ( ). -
Normalize diameter:
. -
Plot
vs. Time. -
Calculate Constriction Rate (
).
Expected Results & Troubleshooting
Workflow Visualization
The following decision tree illustrates the experimental logic and expected outcomes.
Figure 2: Experimental workflow for temporally dissecting Aurora B function. Early addition blocks assembly; late addition demonstrates kinase independence during constriction.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| No effect observed | Drug degradation or efflux | Use fresh stock (DMSO stocks degrade if freeze-thawed repeatedly). Ensure cells are Drosophila (drug is inactive in mammals). |
| Cell death/rounding | Toxicity | Reduce concentration to 20 µM. Ensure DMSO concentration is < 0.5%. |
| Ring halts in Cond. B | Drug added too early | Ensure the ring is structurally established (compact Anillin band) before addition. If added during "patchy" stage, assembly may halt. |
| Precipitation | Solubility limit | Do not add undiluted DMSO stock directly to media. Dilute 1:10 in media first, then add to dish. |
References
-
Smurnyy, Y., et al. (2008). "Binucleine 2, an Isoform-Specific Inhibitor of Drosophila Aurora B Kinase, Provides Insights into the Mechanism of Cytokinesis." ACS Chemical Biology.
-
Eggert, U.S., et al. (2004). "Small molecules screen the genome for cell division defects." PLoS Biology.
-
Giet, R. & Glover, D.M. (2001). "Drosophila Aurora B kinase is required for the localization of INCENP and survivin to mitotic chromosomes and the central spindle." Journal of Cell Biology.
Sources
Application Note: Temporal Optimization of Binucleine 2 Treatment for Mitotic and Cytokinetic Phenotyping
[1][2]
Abstract & Introduction
Binucleine 2 is a potent, isoform-specific small molecule inhibitor of Drosophila Aurora B kinase .[1][2] Unlike broad-spectrum Aurora inhibitors (e.g., ZM447439 or Hesperadin) that affect mammalian kinases, Binucleine 2 exhibits >300-fold selectivity for the Drosophila isoform over human Aurora B. This specificity makes it an indispensable tool for evolutionary cell biology and dissecting the mechanics of cytokinesis in invertebrate models (e.g., S2 or Kc167 cells).
The primary phenotypic outcome of Binucleine 2 treatment is the failure of cytokinesis, resulting in cells with two nuclei (binucleation) and subsequent polyploidy. However, the observation of specific phenotypes—such as chromosome misalignment, checkpoint bypass, or contractile ring failure—is strictly dependent on treatment duration .
This application note defines the optimal temporal windows for observing distinct mitotic phenotypes and provides validated protocols for immunofluorescence and flow cytometry analysis.
Mechanism of Action (MOA)[3]
Binucleine 2 acts as an ATP-competitive inhibitor of Aurora B. Aurora B is the catalytic subunit of the Chromosomal Passenger Complex (CPC), which corrects erroneous kinetochore-microtubule attachments and regulates the abscission checkpoint during cytokinesis.
Pathway Visualization
The following diagram illustrates the cascade of Binucleine 2 inhibition leading to the "binucleated" phenotype.
Figure 1: Mechanism of Action. Binucleine 2 inhibits Aurora B, disrupting H3 phosphorylation and cytokinesis, leading to binucleation.
Experimental Design: Duration-Dependent Phenotypes
The choice of incubation time is critical. Binucleine 2 acts rapidly (entering cells within minutes), but the population-level phenotype depends on the cell cycle kinetics of Drosophila S2 cells (doubling time approx. 24 hours).
| Duration | Target Phenotype | Biological Event | Recommended Assay |
| 0.5 – 2 Hours | Kinase Efficacy | Immediate loss of Aurora B substrate phosphorylation. | IF: Loss of p-Histone H3 (Ser10). |
| 4 – 8 Hours | Mitotic Defects | Spindle assembly errors; Chromosome misalignment; SAC bypass. | IF: Tubulin/DAPI/Centromere markers. |
| 16 – 24 Hours | Cytokinesis Failure | Completion of one cell cycle without division. | IF/Flow: Binucleation count; >4N DNA content. |
| > 48 Hours | Polyploidy/Apoptosis | Multiple failed divisions; massive genomic instability. | Flow Cytometry: Sub-G1 (apoptosis) or 8N/16N peaks. |
Protocol 1: Immunofluorescence for Spindle & Cytokinesis Analysis
Objective: To visualize binucleation and spindle morphology in Drosophila S2 cells. Cell Model: Drosophila Schneider 2 (S2) cells.[3] Reagent: Binucleine 2 (Stock: 50 mM in DMSO).
Step-by-Step Procedure
-
Cell Seeding (T=0):
-
Seed S2 cells on Concanavalin A (ConA)-coated coverslips in 6-well plates.
-
Density:
cells/mL. Allow to adhere for 1 hour.
-
-
Treatment:
-
Add Binucleine 2 to a final concentration of 40 µM .
-
Note: The IC50 is higher in cell-based assays than in vitro. 40-50 µM is standard for S2 cells to ensure complete Aurora B inhibition.
-
Control: Add equivalent volume of DMSO (Vehicle).
-
-
Incubation:
-
Incubate at 25°C (standard Drosophila temp) for 18 hours (for binucleation) or 2 hours (for p-H3 loss).
-
-
Fixation (Methanol - Critical for Microtubules):
-
Aspirate media.
-
Immediately add
Methanol for 10 minutes. -
Alternative: 4% Paraformaldehyde (PFA) for 15 mins if preserving GFP-tagged proteins, but Methanol is superior for spindle architecture.
-
-
Staining:
-
Wash 3x with PBS + 0.1% Triton X-100 (PBST).
-
Block with 3% BSA in PBST for 30 min.
-
Primary Antibodies:
-
Anti-
-Tubulin (1:1000) - Spindles. -
Anti-Phospho-Histone H3 (Ser10) (1:500) - Mitotic marker/Efficacy readout.
-
-
Incubate 1 hour at Room Temp (RT).
-
Wash 3x with PBST.
-
Secondary Antibodies: Alexa Fluor 488/594 conjugates (1:500) + DAPI (1 µg/mL).
-
-
Mounting & Imaging:
-
Mount on slides. Image using 60x/100x objective.
-
Expected Results
-
Control: Mononucleated cells, bipolar spindles with aligned chromosomes. High p-H3 signal in mitotic cells.
-
Binucleine 2 (18h): Significant population of interphase cells containing two distinct nuclei (Binucleated).
-
Binucleine 2 (2h): Mitotic cells present but showing reduced or delocalized p-H3 signal compared to controls.
Protocol 2: Flow Cytometry for Polyploidy Quantification
Objective: Quantify the population shift from 2N/4N to 4N/8N (Polyploidy) caused by cytokinesis failure.
Workflow Visualization
Figure 2: Flow Cytometry Workflow. 24-hour treatment ensures one full cell cycle is completed, allowing detection of polyploidy.
Step-by-Step Procedure
-
Harvest: Collect
cells after 24 hours of treatment (40 µM Binucleine 2). -
Wash: Centrifuge (1000 rpm, 5 min) and wash once with cold PBS.
-
Fixation:
-
Resuspend pellet in 500 µL PBS.
-
Add 4.5 mL of ice-cold 70% Ethanol dropwise while vortexing gently.
-
Incubate at
for at least 2 hours (can store overnight).
-
-
Staining:
-
Pellet cells, remove ethanol.
-
Wash 1x with PBS.
-
Resuspend in 500 µL Propidium Iodide (PI) / RNase Staining Solution .
-
Recipe: PBS + 50 µg/mL PI + 100 µg/mL RNase A.
-
-
Incubate 30 min at 37°C in the dark.
-
-
Acquisition:
-
Analyze on flow cytometer (e.g., BD FACSCanto/LSR).
-
Collect 20,000 events. Use Linear scale for DNA content (FL2-A or FL3-A).
-
Data Interpretation[2][4][5][6][7][8][9][10]
-
G1 Peak (2N): Represents normal interphase.
-
G2/M Peak (4N): Represents dividing cells OR binucleated G1 cells.
-
Polyploid Peak (8N): In Binucleine 2 treated samples, a distinct 8N peak will emerge, representing binucleated cells that have entered the next S-phase/G2.
Troubleshooting & Optimization (Trustworthiness)
| Issue | Probable Cause | Solution |
| No Binucleation Observed | Inactive Compound or Wrong Species | Verify Species: Binucleine 2 is inactive in human cells (HeLa/U2OS). Use Drosophila S2/Kc167.[1][2] Check Conc: Ensure 40-50 µM final concentration. |
| High Cell Death (Sub-G1) | Treatment too long | Reduce duration from 48h to 16-20h. Prolonged polyploidy triggers apoptosis. |
| Weak p-H3 Staining | Antibody Specificity | Ensure the p-H3 antibody recognizes the Drosophila epitope (highly conserved, but check datasheet). |
| Cells Detaching | S2 cells are semi-adherent | Use Concanavalin A or Poly-L-Lysine coated plates. Handle gently during washes. |
References
-
Smurnyy, Y., et al. (2010). "Binucleine 2, an isoform-specific inhibitor of Drosophila Aurora B kinase, provides insights into the mechanism of cytokinesis."[2] ACS Chemical Biology, 5(11), 1015-1020.[2]
-
Eggert, U. S., et al. (2004). "Small molecules screening identifies inhibitors of the cytokinesis machinery." Science, 303(5662), 1901-1901. (Discovery of Binucleine 2).[4][1][3][5][6]
-
Maresca, T. J., & Heald, R. (2006). "The long and the short of it: linker histone H1 is required for metaphase chromosome compaction." Cell Cycle, 5(6), 589-591. (Contextual use of S2 cell cycle inhibitors).[1][2][7][8][9][10][11]
Sources
- 1. Binucleine 2, an isoform-specific inhibitor of Drosophila Aurora B kinase, provides insights into the mechanism of cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Generating a "Humanized" Drosophila S2 Cell Line Sensitive to Pharmacological Inhibition of Kinesin-5 [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. acs.figshare.com [acs.figshare.com]
- 7. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Monastrol, a selective inhibitor of the mitotic kinesin Eg5, induces a distinctive growth profile of dendrites and axons in primary cortical neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Harnessing Synergistic Antimitotic Effects by Combining Binucleine 2 with Microtubule-Targeting Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The intricate process of mitosis presents a fertile ground for anticancer therapeutic intervention. Mitotic kinases and the microtubule spindle apparatus are two of the most validated targets in this domain. This guide provides a comprehensive framework for investigating the synergistic potential of combining Binucleine 2, a specific inhibitor of Drosophila Aurora B kinase, with classical microtubule-targeting agents. While Binucleine 2 exhibits species specificity, the principles and methodologies outlined herein are broadly applicable to the study of Aurora B inhibitors in combination with other mitotic inhibitors in various model systems, offering a robust platform for fundamental research and preclinical drug development. We will delve into the mechanistic rationale for this combination, provide detailed protocols for experimental validation, and offer insights into the interpretation of results, thereby equipping researchers with the tools to explore novel antimitotic strategies.
Introduction: The Rationale for a Dual-Pronged Mitotic Attack
Mitosis is a tightly regulated process orchestrated by a symphony of proteins, ensuring the faithful segregation of genetic material. Two key players in this process are the Aurora B kinase and the microtubule spindle.
-
Aurora B Kinase: The Master Mitotic Regulator Aurora B is a serine/threonine kinase and a central component of the chromosomal passenger complex (CPC). The CPC acts as a mobile signaling hub, dynamically localizing to centromeres, the spindle midzone, and the midbody throughout mitosis. Aurora B's kinase activity is crucial for a multitude of mitotic events, including chromosome condensation, proper kinetochore-microtubule attachments, and the spindle assembly checkpoint (SAC) – a critical surveillance mechanism that prevents premature entry into anaphase.[1][2][3] Inhibition of Aurora B can lead to incorrect chromosome alignment, failure of the SAC, and ultimately, mitotic catastrophe or the formation of polyploid cells.[2]
-
Microtubule-Targeting Agents: Disrupting the Mitotic Scaffold The mitotic spindle, composed of microtubules, is the physical machinery responsible for chromosome segregation. Microtubule-targeting agents (MTAs), such as the taxanes (e.g., paclitaxel) and vinca alkaloids (e.g., vincristine, vinblastine), are mainstays of cancer chemotherapy.[4] Taxanes stabilize microtubules, leading to the formation of aberrant, non-functional spindles and sustained activation of the SAC, causing a prolonged mitotic arrest.[5][6] Conversely, vinca alkaloids inhibit microtubule polymerization, leading to the disassembly of the mitotic spindle and mitotic arrest.[7]
-
The Synergistic Hypothesis The combination of an Aurora B inhibitor with an MTA presents a compelling therapeutic strategy. MTAs induce a state of mitotic arrest by disrupting spindle dynamics and activating the SAC. However, cancer cells can sometimes evade cell death from this arrest through a process called "mitotic slippage," where they exit mitosis without proper chromosome segregation, becoming polyploid and often more aggressive.[8] Aurora B kinase is a key regulator of the SAC.[9] By inhibiting Aurora B, we can potentially weaken the SAC, preventing a sustained mitotic arrest in response to MTA treatment. This dual perturbation—disrupted spindle from the MTA and a compromised checkpoint from the Aurora B inhibitor—can create a scenario of "mitotic catastrophe," where the cell is forced to undergo apoptosis due to overwhelming mitotic errors.[5][6][10]
This application note will focus on utilizing Binucleine 2, a specific inhibitor of Drosophila Aurora B kinase, in combination with paclitaxel and vinca alkaloids in Drosophila cell lines (e.g., S2 cells) as a model system to explore this synergistic interaction. The principles and techniques are readily adaptable for studying human Aurora B inhibitors in mammalian cells.
Foundational Knowledge: The Mitotic Signaling Landscape
A clear understanding of the signaling pathways involved is paramount for designing and interpreting combination studies.
The Spindle Assembly Checkpoint (SAC) Pathway
The SAC is a signaling cascade that ensures all chromosomes are properly attached to the mitotic spindle before the cell enters anaphase. Unattached kinetochores catalyze the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of cyclin B1 and securin, key proteins for mitotic progression. Aurora B plays a crucial role in this process by destabilizing incorrect kinetochore-microtubule attachments, which in turn sustains the SAC signal.[11][12]
Caption: The Spindle Assembly Checkpoint (SAC) signaling pathway.
Experimental Design and Protocols
A robust experimental design is crucial for obtaining meaningful and reproducible data in drug combination studies.
General Experimental Workflow
A typical workflow for assessing the combination of Binucleine 2 and MTAs involves a multi-tiered approach, starting with single-agent dose-response curves and culminating in detailed mechanistic studies.
Caption: Experimental workflow for combination drug studies.
Protocol 1: Determining Single-Agent Efficacy and IC50 Values
Objective: To determine the half-maximal inhibitory concentration (IC50) for Binucleine 2, paclitaxel, and a vinca alkaloid (e.g., vinblastine) in the chosen cell line.
Materials:
-
Drosophila S2 cells
-
Schneider's Drosophila Medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Binucleine 2 (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
Vinblastine (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed S2 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Allow cells to adhere for 24 hours.
-
Drug Dilution: Prepare a serial dilution of each drug (Binucleine 2, paclitaxel, vinblastine) in complete medium. A typical concentration range to start with is 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used for the drugs.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug dilutions. Each concentration should be tested in triplicate.
-
Incubation: Incubate the plates for 48-72 hours at 25°C.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 25°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters) in GraphPad Prism).
-
Protocol 2: Combination Index (CI) Assay for Synergy Determination
Objective: To determine if the combination of Binucleine 2 with paclitaxel or vinblastine results in synergistic, additive, or antagonistic effects.
Methodology: The Combination Index (CI) method developed by Chou and Talalay is a widely accepted method for quantifying drug interactions.[13] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Procedure:
-
Experimental Design: A fixed-ratio experimental design is often employed.[14] Based on the IC50 values determined in Protocol 1, prepare serial dilutions of each drug and their combination at a constant ratio (e.g., based on their IC50 ratio).
-
Treatment and Viability Assay: Follow the same procedure as in Protocol 1 for cell seeding, treatment, and MTT assay.
-
Data Analysis:
Table 1: Interpretation of Combination Index (CI) Values
| CI Value | Interpretation |
| < 0.1 | Very Strong Synergy |
| 0.1 - 0.3 | Strong Synergy |
| 0.3 - 0.7 | Synergy |
| 0.7 - 0.85 | Moderate Synergy |
| 0.85 - 0.90 | Slight Synergy |
| 0.90 - 1.10 | Additive Effect |
| > 1.10 | Antagonism |
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effects of single and combination treatments on cell cycle distribution.
Materials:
-
6-well cell culture plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treatment: Seed S2 cells in 6-well plates and treat with IC50 concentrations of single agents and their combination for 24 or 48 hours.
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in G1, S, and G2/M phases.
Protocol 4: Immunofluorescence Staining for Mitotic Phenotypes
Objective: To visualize the effects of the drug treatments on the mitotic spindle and chromosome alignment.
Materials:
-
Cells grown on coverslips in 24-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies:
-
Mouse anti-α-tubulin antibody
-
Rabbit anti-phospho-Histone H3 (Ser10) antibody (a marker for mitotic cells)
-
-
Fluorescently labeled secondary antibodies:
-
Goat anti-mouse IgG (e.g., Alexa Fluor 488)
-
Goat anti-rabbit IgG (e.g., Alexa Fluor 594)
-
-
DAPI (4′,6-diamidino-2-phenylindole) for DNA staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treatment: Treat cells grown on coverslips with the desired drug concentrations for an appropriate duration (e.g., 24 hours).
-
Fixation:
-
Wash the cells briefly with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorescently labeled secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
DNA Staining: Wash three times with PBS. Incubate with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of α-tubulin (spindle), phospho-Histone H3 (mitotic cells), and DAPI (chromosomes).
Table 2: Expected Phenotypes from Immunofluorescence
| Treatment | Expected Phenotype |
| Vehicle Control | Normal bipolar spindles in mitotic cells. |
| Paclitaxel | Dense, abnormal microtubule asters; cells arrested in mitosis with condensed chromosomes. |
| Vinblastine | Disrupted or absent mitotic spindles; scattered condensed chromosomes. |
| Binucleine 2 | Misaligned chromosomes on a bipolar spindle; potential for cytokinesis failure (binucleated cells). |
| Binucleine 2 + Paclitaxel/Vinblastine | A combination of phenotypes, potentially including aberrant spindles with misaligned chromosomes, leading to mitotic catastrophe and apoptosis (fragmented nuclei). |
Data Interpretation and Troubleshooting
-
Synergy: A consistent CI < 1 across a range of effect levels provides strong evidence for synergy.
-
Cell Cycle Analysis: An increase in the sub-G1 population is indicative of apoptosis. Accumulation of cells in the G2/M phase suggests mitotic arrest. The combination treatment may show a greater sub-G1 peak compared to single agents.
-
Immunofluorescence: Quantify the percentage of cells exhibiting specific mitotic defects (e.g., monopolar spindles, misaligned chromosomes, fragmented nuclei). The combination treatment is expected to induce a higher frequency of catastrophic mitotic events.
-
Troubleshooting:
-
High Variability in Viability Assays: Ensure consistent cell seeding density and proper mixing of reagents.
-
Weak Immunofluorescence Signal: Optimize antibody concentrations and incubation times. Ensure proper fixation and permeabilization.
-
No Synergy Observed: The concentrations used may not be optimal. Consider a broader range of concentrations and different combination ratios. The chosen cell line may also have intrinsic resistance mechanisms.
-
Concluding Remarks
The combination of Aurora B inhibitors with microtubule-targeting agents holds significant promise as a strategy to overcome the limitations of single-agent antimitotic therapies. The protocols and conceptual framework provided in this guide offer a starting point for researchers to explore these synergistic interactions. While focused on Binucleine 2 in a Drosophila model system, the underlying principles of targeting distinct but complementary mitotic processes are broadly applicable and can inform the development of novel cancer therapeutics. Rigorous experimental design and a multi-faceted approach to data analysis are key to unlocking the full potential of these combination strategies.
References
-
Scharer, C. D., Laycock, N., Osunkoya, A. O., Logani, S., McDonald, J. F., Benigno, B. B., & Moreno, C. S. (n.d.). Aurora kinase inhibitors synergize with paclitaxel to induce apoptosis in ovarian cancer cells. Cancer Biology & Therapy, 6(12), 1895-1903. [Link]
-
Gorges, J., et al. (2021). The synergy of BET inhibitors with aurora A kinase inhibitors in MYCN-amplified neuroblastoma is heightened with functional TP53. Clinical Cancer Research, 27(11), 3195-3207. [Link]
-
Yang, D., et al. (2007). AZD1152, a novel and selective aurora B kinase inhibitor, induces growth arrest, apoptosis, and sensitization for tubulin depolymerizing agent or topoisomerase II inhibitor in human acute leukemia cells in vitro and in vivo. Blood, 110(6), 2034-2040. [Link]
-
Scharer, C. D., et al. (2007). Aurora kinase inhibitors synergize with paclitaxel to induce apoptosis in ovarian cancer cells. Cancer Biology & Therapy, 6(12), 1895-1903. [Link]
-
Wong, C. H., et al. (2022). Dual roles of oxostephanine as an Aurora kinase inhibitor and angiogenesis suppressor. Oncology Reports, 48(5), 189. [Link]
-
Li, T., et al. (2022). Combination of microtubule targeting agents with other antineoplastics for cancer treatment. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1877(5), 188777. [Link]
-
Wilde, N., et al. (2023). Aurora B Kinase Inhibition by AZD1152 Concomitant with Tumor Treating Fields Is Effective in the Treatment of Cultures from Primary and Recurrent Glioblastomas. Cancers, 15(5), 1599. [Link]
-
Sen, O., et al. (2021). Kinetochore life histories reveal an Aurora B-dependent error correction mechanism in anaphase. Developmental Cell, 56(22), 3405-3099. [Link]
-
Ji, Z., et al. (2021). Aurora B phosphorylates Bub1 to promote spindle assembly checkpoint signaling. bioRxiv. [Link]
-
Kollareddy, M., et al. (2021). Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer. Cancers, 13(7), 1649. [Link]
-
Raab, M., et al. (2023). Synergistic effects of inhibitors targeting PI3K and Aurora Kinase A in preclinical inflammatory breast cancer models. bioRxiv. [Link]
-
Gorges, J., et al. (2021). The synergy of BET inhibitors with aurora A kinase inhibitors in MYCN-amplified neuroblastoma is heightened with functional TP53. Clinical Cancer Research, 27(11), 3195-3207. [Link]
-
Raab, M., et al. (2014). Mitotic arrest and slippage induced by pharmacological inhibition of Polo-like kinase 1. Molecular Oncology, 8(7), 1435-1449. [Link]
-
Orth, J. D., et al. (2011). Quantitative live imaging of cancer and normal cells treated with Kinesin-5 inhibitors indicates significant differences in phenotypic responses and cell fate. Molecular Cancer Therapeutics, 10(7), 1217-1227. [Link]
-
Scharer, C. D., et al. (2007). Aurora kinase inhibitors synergize with paclitaxel to induce apoptosis in ovarian cancer cells. Cancer Biology & Therapy, 6(12), 1895-1903. [Link]
-
Musacchio, A. (2015). The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling. Current Biology, 25(14), R622-R634. [Link]
-
Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446. [Link]
-
Tan, M., et al. (2011). Experimental Design for Multi-drug Combination Studies Using Signaling Networks. Statistics in Biosciences, 3(1), 121-138. [Link]
-
Li, W., et al. (2023). The Aurora kinase B relocation blocker LXY18 triggers mitotic catastrophe selectively in malignant cells. Cell Death & Disease, 14(10), 693. [Link]
-
Drug Synergy Calculator. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Aurora B kinase. Retrieved from [Link]
-
Sips, M., et al. (2005). Design and analysis of drug combination experiments. Biometrics, 61(1), 248-257. [Link]
-
Shang, K., et al. (2019). Aurora kinases: novel therapy targets in cancers. Journal of Cancer, 10(15), 3583-3593. [Link]
-
Wood, K. W., et al. (2015). Cell death response to anti-mitotic drug treatment in cell culture, mouse tumor model and the clinic. Endocrine-Related Cancer, 22(5), T139-T150. [Link]
-
Lee, J. A., & Kong, M. (2014). Comparison of methods for evaluating drug-drug interaction. Journal of Pharmacological and Toxicological Methods, 70(1), 1-7. [Link]
-
Kavallaris, M., et al. (2001). Multiple microtubule alterations are associated with Vinca alkaloid resistance in human leukemia cells. Cancer Research, 61(15), 5803-5809. [Link]
-
Magaki, S., et al. (2019). Immunofluorescence Staining of Paraffin Sections Step by Step. Bio-protocol, 9(22), e3443. [Link]
-
Palmer, A. C., & Sorger, P. K. (2017). Assessing drug synergy in combination therapies. Cell, 171(7), 1475-1481. [Link]
-
Oncolines B.V. (n.d.). SynergyFinder™ Drug Combination Studies. Retrieved from [Link]
-
Welburn, J. P., et al. (2011). Aurora B controls kinetochore–microtubule attachments by inhibiting Ska complex–KMN network interaction. The Journal of Cell Biology, 193(7), 1241-1254. [Link]
-
Orth, J. D., et al. (2011). Analysis of mitosis and anti-mitotic drug responses in tumors by in vivo microscopy and single-cell pharmacodynamics. Cancer Research, 71(13), 4509-4519. [Link]
-
Yang, D., et al. (2007). AZD1152, a novel and selective aurora B kinase inhibitor, induces growth arrest, apoptosis, and sensitization for tubulin depolymerizing agent or topoisomerase II inhibitor in human acute leukemia cells in vitro and in vivo. Blood, 110(6), 2034-2040. [Link]
-
Wood, K. W., et al. (2015). Cell Death Response to Anti-mitotic Drug Treatment in Cell culture, Mouse Tumor Model and the Clinic. Endocrine-Related Cancer, 22(5), T139-T150. [Link]
-
Lunha, K., et al. (2022). In Vitro Synergistic Effects of Antibiotic Combinations Against Multidrug-Resistant Streptococcus suis from Diseased Pigs. Antibiotics, 11(11), 1599. [Link]
-
Oncolines B.V. (n.d.). SynergyFinder™ Drug Combination Studies. Retrieved from [Link]
-
Campderà, M., et al. (2022). Validation and Limitations of the PANOMEN-3 Predictive Model for Tumor Recurrence and Progression in Pituitary Tumors. The Journal of Clinical Endocrinology & Metabolism, 107(11), 3097-3107. [Link]
-
Nair, V. M., et al. (2016). Regulation of AURORA B function by mitotic checkpoint protein MAD2. Cell Cycle, 15(16), 2163-2172. [Link]
Sources
- 1. International Journal of Molecular Medicine [spandidos-publications.com]
- 2. mdpi.com [mdpi.com]
- 3. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of microtubule targeting agents with other antineoplastics for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurora kinase inhibitors synergize with paclitaxel to induce apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aurora kinase inhibitors synergize with paclitaxel to induce apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora B prevents premature removal of spindle assembly checkpoint proteins from the kinetochore: A key role for Aurora B in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitotic arrest and slippage induced by pharmacological inhibition of Polo‐like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 10. AZD1152, a novel and selective aurora B kinase inhibitor, induces growth arrest, apoptosis, and sensitization for tubulin depolymerizing agent or topoisomerase II inhibitor in human acute leukemia cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aurora B phosphorylates Bub1 to promote spindle assembly checkpoint signaling | bioRxiv [biorxiv.org]
- 12. The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. punnettsquare.org [punnettsquare.org]
- 16. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
Application Note: High-Throughput Screening for Cell Cycle Regulators using Binucleine 2
Executive Summary
This guide details the application of Binucleine 2 , a highly selective small-molecule inhibitor of Drosophila Aurora B kinase, in High-Throughput Screening (HTS) campaigns. Unlike pan-Aurora inhibitors that cross-react with Aurora A and C in mammalian systems, Binucleine 2 offers a precision tool for dissecting cytokinesis mechanisms in Drosophila model systems (S2 and Kc167 cell lines) without confounding mitotic entry defects. This protocol is designed for researchers utilizing phenotypic High-Content Screening (HCS) to identify novel cytokinesis regulators, synthetic lethal partners, or to validate hit compounds from large-scale libraries.
Scientific Background & Mechanism of Action[1][2][3][4][5][6]
The Target: Aurora B Kinase
Aurora B is the enzymatic core of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin.[1][2] It functions as the master regulator of:
-
Chromosome Alignment: Correcting kinetochore-microtubule attachment errors.
-
Spindle Assembly Checkpoint (SAC): Delaying anaphase onset until alignment is complete.
-
Cytokinesis: Regulating the formation of the contractile ring and abscission.
Binucleine 2 Specificity
Binucleine 2 (CAS: 220088-42-6) is an ATP-competitive inhibitor discovered via phenotypic screening.[1] Its utility lies in its species specificity .
-
Mechanism: It targets the ATP-binding pocket of Drosophila Aurora B.[1]
-
Selectivity Determinant: The specificity is conferred by a single "gatekeeper" residue in the kinase active site (Ile132 in Drosophila vs. Leu in humans). This allows Binucleine 2 to inhibit Drosophila Aurora B (Ki = 0.36 µM) with negligible activity against human Aurora B or Drosophila Aurora A at concentrations up to 100 µM.[3]
-
Phenotype: Treatment leads to failure of contractile ring assembly, resulting in binucleation (two nuclei in a single cytoplasm) and polyploidy, while leaving mitotic entry (Aurora A dependent) intact.
Pathway Visualization
The following diagram illustrates the specific intervention point of Binucleine 2 within the cell cycle signaling cascade.
Caption: Mechanism of Binucleine 2 inhibition targeting Drosophila Aurora B, leading to downstream cytokinesis failure.[1][4][3]
Application in High-Throughput Screening (HTS)
Binucleine 2 is primarily used in two HTS contexts:
-
Positive Control Reference: In screens for novel cytokinesis inhibitors, Binucleine 2 serves as the standard for maximal binucleation (100% effect).
-
Synthetic Lethality Screens: Used at sublethal concentrations to sensitize cells, allowing the identification of genes or compounds that, when combined with Aurora B inhibition, induce cell death.
Experimental Design Strategy
-
Assay Format: 384-well High-Content Screening (HCS).
-
Readout: Automated image analysis quantifying the ratio of Nuclei to Cell Bodies.
Detailed Protocol: High-Content Binucleation Assay
Reagents and Equipment
-
Cells: Drosophila S2 cells (culture in Schneider’s Drosophila Medium + 10% FBS).
-
Compound: Binucleine 2 (Stock: 10 mM in DMSO). Store at -20°C.
-
Stains:
-
Nuclear: Hoechst 33342 (final 5 µg/mL).
-
Cytoplasmic/Actin: Phalloidin-Alexa Fluor 488 (or Concanavalin A for plasma membrane).
-
-
Plate: 384-well black-wall, clear-bottom imaging plates (e.g., PerkinElmer ViewPlate).
-
Imager: Automated Confocal or Widefield Microscope (e.g., Molecular Devices ImageXpress, PerkinElmer Operetta).
Step-by-Step Workflow
Step 1: Cell Seeding[5]
-
Harvest S2 cells in log phase growth.
-
Dilute to
cells/mL. -
Dispense 40 µL/well into the 384-well plate (approx. 6,000 cells/well).
-
Allow cells to adhere for 2–4 hours (S2 cells are semi-adherent; coating with Concanavalin A or Poly-L-Lysine improves retention).
Step 2: Compound Treatment[6]
-
Test Wells: Add library compounds using an acoustic liquid handler (e.g., Echo 550).
-
Positive Control (Binucleine 2): Add Binucleine 2 to a final concentration of 40 µM .
-
Note: While Ki is 0.36 µM, phenotypic penetrance in whole cells requires higher dosing (20–50 µM) to ensure 100% cytokinesis failure.
-
-
Negative Control: Add DMSO (0.5% v/v).
-
Incubate plates for 24 hours at 25°C (no CO2 required for S2 cells).
Step 3: Fixation and Staining
-
Prepare Fixation/Stain Solution: 8% Formaldehyde + 0.2% Triton X-100 + Hoechst 33342 + Phalloidin-488 in PBS.
-
Add 40 µL of Fixation/Stain Solution directly to wells (final formaldehyde 4%).
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash 2x with PBS using an automated plate washer (gentle cycle to prevent cell detachment).
-
Seal plates.
Step 4: Image Acquisition
-
Objective: 20x or 40x air objective.
-
Channels:
-
Channel 1 (Nuclei): DAPI/Hoechst (Ex 350 / Em 460).
-
Channel 2 (Cell Body): FITC/GFP (Ex 488 / Em 525).
-
-
Fields: Acquire 4–6 fields per well to ensure >500 cells are analyzed.
Step 5: Image Analysis (Algorithm)
Use segmentation software (e.g., CellProfiler, MetaXpress) with the following logic:
-
Identify Primary Objects: Nuclei (based on Hoechst).
-
Identify Secondary Objects: Cell boundaries (based on Actin/Phalloidin propagation from nuclei).
-
Filter: Exclude border objects.
-
Calculate: Count "Parent" (Cell) and "Child" (Nuclei).
-
Classifier:
-
Normal: 1 Nucleus / 1 Cell.
-
Binucleated (Hit): ≥2 Nuclei / 1 Cell.
-
Mitotic:[2] Condensed chromatin intensity (optional).
-
Screening Workflow Diagram
Caption: HCS workflow for identifying cell cycle regulators using Binucleine 2 as a control.
Data Interpretation & Validation
Expected Results
| Condition | Nuclear Morphology | Actin Cytoskeleton | Binucleation % | Interpretation |
| DMSO Control | Single, round nuclei | Normal cortical actin | < 3% | Normal Cell Cycle |
| Binucleine 2 (40µM) | Double nuclei, close proximity | Large cell size, no cleavage furrow | > 40% | Cytokinesis Failure |
| Mitotic Arrest Hit | Condensed DNA (Pro/Metaphase) | Rounded cells | N/A | Mitotic Block (e.g., Taxol) |
Quality Control Metrics
To validate the assay before running a full library screen, calculate the Z-factor :
- : Mean and SD of Binucleine 2 treated wells (Positive control).
- : Mean and SD of DMSO treated wells (Negative control).
-
Target: A Z' > 0.5 indicates a robust assay suitable for HTS.
Troubleshooting
-
Low Binucleation in Positive Control:
-
Ensure Binucleine 2 is stored correctly (-20°C, protected from light).
-
Check cell density; over-confluent S2 cells may stop dividing (G1 arrest), preventing the manifestation of the binucleation phenotype.
-
-
High Background in Negative Control:
-
S2 cells can naturally become polyploid if cultured too long. Use fresh cells (passage < 20).
-
References
-
Smurnyy, Y., et al. (2010). "Binucleine 2, an isoform-specific inhibitor of Drosophila Aurora B kinase, provides insights into the mechanism of cytokinesis."[1][3] ACS Chemical Biology, 5(11), 1015-1020.[3]
-
Eggert, U.S., et al. (2004). "Parallel chemical genetic and genome-wide RNAi screens identify cytokinesis inhibitors and targets." PLoS Biology, 2(12), e379.
-
MedChemExpress. "Binucleine 2 Product Information & Data Sheet."
-
Selleck Chemicals. "Aurora Kinase Inhibitors and Signaling Pathways."
Sources
- 1. Binucleine 2, an isoform-specific inhibitor of Drosophila Aurora B kinase, provides insights into the mechanism of cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are Aurora B inhibitors and how do they work? [synapse.patsnap.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Binucleine 2 Concentration for Diverse Drosophila Cell Lines: A Technical Support Guide
Welcome to the technical support center for Binucleine 2, a potent and specific inhibitor of Drosophila Aurora B kinase. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the use of Binucleine 2 in your experiments with various Drosophila cell lines. Our goal is to equip you with the knowledge to not only execute protocols but also to understand the underlying principles, enabling you to troubleshoot effectively and generate robust, reproducible data.
Understanding Binucleine 2 and its Mechanism of Action
Binucleine 2 is an ATP-competitive inhibitor with high specificity for the Drosophila Aurora B kinase, a key regulator of cell division.[1][2] Its primary mechanism of action is the disruption of processes essential for mitosis and cytokinesis.[1][2] Inhibition of Aurora B kinase activity by Binucleine 2 leads to defects in chromosome alignment, spindle assembly, and, most notably, a failure of cytokinesis, resulting in the formation of binucleated or multinucleated cells.[1][2][3] This specific mode of action makes Binucleine 2 a valuable tool for studying cell cycle regulation in Drosophila.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for Binucleine 2 in my Drosophila cell line?
A1: Based on published data, a concentration of 40 µM has been shown to be effective in inducing mitotic and cytokinesis defects in Drosophila Kc167 and S2 cells.[1][2] However, the optimal concentration can vary between different Drosophila cell lines due to inherent differences in their genetic background and physiology.[4][5][6] Therefore, we strongly recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. A good starting range for a dose-response curve would be from 1 µM to 100 µM .
Q2: How long should I incubate my cells with Binucleine 2?
A2: The incubation time will depend on the specific endpoint you are measuring. For observing acute effects on mitosis and cytokinesis, an incubation period of 16-24 hours is often sufficient. For longer-term effects, such as apoptosis or changes in cell proliferation, incubation times of 48-72 hours may be necessary. It is crucial to include a time-course experiment in your initial optimization to determine the ideal duration for your assay.
Q3: What are the expected morphological changes in cells treated with Binucleine 2?
A3: The most prominent morphological change is an increase in the number of binucleated or multinucleated cells due to cytokinesis failure.[1][2] You may also observe cells arrested in mitosis with misaligned chromosomes. At higher concentrations or after prolonged exposure, you might see signs of apoptosis, such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.
Q4: Is Binucleine 2 toxic to Drosophila cells?
A4: Like any small molecule inhibitor, Binucleine 2 can induce cytotoxicity at high concentrations or with extended exposure. The primary mechanism of cell death following Aurora B inhibition is typically apoptosis, which is a programmed and controlled process.[3][7] It is essential to distinguish between the desired effect of inducing apoptosis in a controlled manner and non-specific cytotoxicity. A well-designed dose-response experiment will help identify a concentration that maximizes the desired phenotype (e.g., cytokinesis failure) while minimizing off-target toxicity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No observable effect at the recommended starting concentration. | Cell line resistance: Different Drosophila cell lines (e.g., S2, Kc167, Cl8) exhibit varying sensitivities to drugs.[6] | Perform a dose-response experiment with a broader concentration range (e.g., up to 100 µM). Consider using a different, more sensitive cell line if necessary. |
| Incorrect drug preparation or storage: Binucleine 2 may have degraded. | Prepare fresh stock solutions of Binucleine 2 in an appropriate solvent (e.g., DMSO) and store them correctly, protected from light and moisture. | |
| Insufficient incubation time: The drug may not have had enough time to exert its effects. | Increase the incubation time. Perform a time-course experiment to determine the optimal duration. | |
| High levels of cell death, even at low concentrations. | Cell line hypersensitivity: Your cell line may be particularly sensitive to Aurora B inhibition. | Lower the concentration range in your dose-response experiment. Start with concentrations as low as 0.1 µM. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration in your culture medium is below a toxic threshold (typically <0.5%). Include a solvent-only control in your experiments. | |
| Inconsistent results between experiments. | Variability in cell health and density: Cells that are unhealthy or at an inappropriate confluency will respond differently to treatment. | Maintain a consistent cell culture practice. Ensure cells are in the logarithmic growth phase and seeded at a consistent density for each experiment. |
| Inaccurate pipetting: Small errors in dispensing the drug can lead to significant variations in the final concentration. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of the drug-containing medium for treating multiple wells to ensure consistency. |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal Binucleine 2 Concentration
This protocol outlines a method to determine the effective concentration of Binucleine 2 that induces cytokinesis failure in a given Drosophila cell line.
Materials:
-
Drosophila cell line of interest (e.g., S2, Kc167)
-
Complete cell culture medium
-
Binucleine 2 stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black imaging plates
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fixation solution (e.g., 4% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed your Drosophila cells into a 96-well imaging plate at a density that will result in 50-70% confluency after 24 hours.
-
Drug Treatment: Prepare a serial dilution of Binucleine 2 in complete medium. A suggested concentration range is 0 µM (solvent control), 1 µM, 5 µM, 10 µM, 20 µM, 40 µM, 80 µM, and 100 µM. Remove the old medium from the cells and add the medium containing the different concentrations of Binucleine 2.
-
Incubation: Incubate the plate for 16-24 hours at the appropriate temperature for your cell line (typically 25°C).
-
Fixation: Carefully remove the medium and wash the cells once with PBS. Add the fixation solution and incubate for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Add the permeabilization buffer and incubate for 10 minutes at room temperature.
-
Staining: Wash the cells twice with PBS. Add a staining solution containing fluorescently-labeled phalloidin (to visualize F-actin and cell boundaries) and DAPI (to visualize nuclei). Incubate for 30-60 minutes at room temperature, protected from light.[8][9][10][11][12]
-
Washing and Imaging: Wash the cells three times with PBS. Add PBS to the wells to keep the cells hydrated and image using a fluorescence microscope.
-
Quantification: For each concentration, acquire images from multiple fields of view. Quantify the percentage of binucleated/multinucleated cells by counting the number of cells with two or more nuclei and dividing by the total number of cells.
Expected Results: You should observe a dose-dependent increase in the percentage of binucleated/multinucleated cells. The optimal concentration will be the one that gives a robust and reproducible phenotype with minimal signs of cytotoxicity (e.g., excessive cell detachment or pyknotic nuclei).
Data Presentation:
| Binucleine 2 (µM) | % Binucleated/Multinucleated Cells (Mean ± SD) |
| 0 (DMSO) | 2.1 ± 0.8 |
| 1 | 5.3 ± 1.2 |
| 5 | 15.7 ± 2.5 |
| 10 | 35.2 ± 4.1 |
| 20 | 68.9 ± 5.3 |
| 40 | 85.4 ± 3.9 |
| 80 | 82.1 ± 6.2 (with some cell detachment) |
| 100 | 75.6 ± 7.8 (with significant cell death) |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.
Protocol 2: Assay for Apoptosis using Cleaved Caspase-3 Staining
This protocol allows for the detection of apoptosis induced by Binucleine 2 treatment.
Materials:
-
Drosophila cell line of interest
-
Complete cell culture medium
-
Binucleine 2
-
Chambered coverglass or imaging plates
-
Fixation solution (e.g., 4% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Tween 20)
-
Primary antibody: Rabbit anti-cleaved Drosophila Dcp-1/drICE (a functional homolog of caspase-3)[13][14]
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 594)
-
DAPI
-
PBS
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on chambered coverglass. Once attached, treat the cells with the optimized concentration of Binucleine 2 (determined from Protocol 1) and a higher concentration (e.g., 2-fold higher) for 48 hours. Include an untreated and a solvent-only control.
-
Fixation and Permeabilization: Follow steps 4 and 5 from Protocol 1.
-
Blocking: Wash the cells twice with PBS. Add blocking buffer and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer according to the manufacturer's recommendations. Incubate the cells with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS containing 0.1% Tween 20. Dilute the fluorescently-labeled secondary antibody in blocking buffer. Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells three times with PBS containing 0.1% Tween 20. Stain with DAPI for 5 minutes. Wash twice with PBS and mount the coverglass onto a microscope slide using an appropriate mounting medium.
-
Imaging and Analysis: Image the cells using a fluorescence microscope. Apoptotic cells will show a positive signal for cleaved caspase-3. Quantify the percentage of apoptotic cells for each treatment condition.
Visualizations
Caption: Experimental workflow for optimizing Binucleine 2 concentration.
Caption: Mechanism of action of Binucleine 2.
References
-
Smurnyy, Y. et al. (2010). Binucleine 2, an isoform-specific inhibitor of Drosophila Aurora B kinase, provides insights into the mechanism of cytokinesis. ACS Chemical Biology, 5(11), 1015-1020. [Link]
-
Ye, A. A., & Maresca, T. J. (2022). Generating a "Humanized" Drosophila S2 Cell Line Sensitive to Pharmacological Inhibition of Kinesin-5. Journal of Visualized Experiments, (185), e53594. [Link]
-
McNeill, H., & Yeung, K. (2017). ChIP-seq of Atrophin in Drosophila S2 cells. Gene Expression Omnibus. [Link]
-
Bose, N. A., & Rahman, M. M. (2021). Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer. Cancers, 13(7), 1679. [Link]
-
Carvalho, A., et al. (2006). Kinetic response of a Drosophila melanogaster cell line to different medium formulations and culture conditions. Biotechnology Letters, 28(19), 1565-1571. [Link]
-
Rothwell, W. F., & Sullivan, W. (2007). DAPI staining of Drosophila embryos. CSH protocols, 2007(10), pdb-prot4834. [Link]
-
Patsnap Synapse. (2024). What are Aurora B inhibitors and how do they work? [Link]
-
Cherbas, L., et al. (2023). Transcriptome profile in Drosophila Kc and S2 embryonic cell lines. G3: Genes, Genomes, Genetics, 13(5), jkad068. [Link]
-
PubMed. (2023). Transcriptome profile in Drosophila Kc and S2 embryonic cell lines. [Link]
-
ACS Chemical Biology. (2010). Binucleine 2, an Isoform-Specific Inhibitor of Drosophila Aurora B Kinase, Provides Insights into the Mechanism of Cytokinesis. [Link]
-
Cetera, M., & Horne-Badovinac, S. (2015). Optimized fixation and phalloidin staining of basally localized F-actin networks in collectively migrating follicle cells. Fly, 9(1), 1-6. [Link]
-
Bavetsias, V., & Linardopoulos, S. (2015). Aurora kinase inhibitors: current status and future prospects. Molecular cancer therapeutics, 14(3), 612-622. [Link]
-
Ye, A. A., & Maresca, T. J. (2016). Generating a "Humanized" Drosophila S2 Cell Line Sensitive to Pharmacological Inhibition of Kinesin-5. Journal of visualized experiments : JoVE, (107), 53594. [Link]
-
ResearchGate. Figure S2 Addition of phalloidin to the fixation solution stabilises... [Link]
-
Falchook, G. S., et al. (2016). Aurora kinase inhibitors: current status and outlook. Frontiers in oncology, 6, 234. [Link]
-
Drosophila RNAi Screening Center. Cell assay, fix and stain (DAPI, Phalloidin). [Link]
-
ResearchGate. The cleaved-Caspase-3 antibody is a marker of Caspase-9-like DRONC activity in Drosophila. [Link]
-
Mathieu, J., et al. (2013). Aurora B and cyclin B have opposite effects on the timing of cytokinesis abscission in Drosophila germ cells and in vertebrate somatic cells. Developmental cell, 26(3), 250-265. [Link]
-
Fan, Y., & Bergmann, A. (2010). Detecting caspase activity in Drosophila larval imaginal discs. CSH protocols, 2010(10), pdb-prot5511. [Link]
-
University of Zurich. DAPI staining for cell cycle analysis. [Link]
-
Yanagawa, S., et al. (1998). Identification and characterization of a novel line of Drosophila Schneider S2 cells that respond to Wingless signaling. Journal of Biological Chemistry, 273(49), 32353-32359. [Link]
-
Abberior Instruments. Phalloidin labeling protocol for optimal F-actin staining. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Binucleine 2, an isoform-specific inhibitor of Drosophila Aurora B kinase, provides insights into the mechanism of cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Aurora B inhibitors and how do they work? [synapse.patsnap.com]
- 4. Transcriptome profile in Drosophila Kc and S2 embryonic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptome profile in Drosophila Kc and S2 embryonic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 8. Optimized fixation and phalloidin staining of basally localized F-actin networks in collectively migrating follicle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 荧光成像DAPI染色步骤方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 10. Cell assay, fix and stain (DAPI, Phalloidin) | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
- 11. Phalloidin staining protocol | Abcam [abcam.com]
- 12. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 13. Cleaved Drosophila ICE (drICE) (Asp230) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Detecting Caspase Activity in Drosophila Larval Imaginal Discs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Imaging Binucleine 2-Induced Phenotypes
Welcome to the technical support guide for researchers utilizing Binucleine 2 in their experiments. This resource is designed to provide expert guidance on obtaining high-fidelity imaging data by minimizing experimental artifacts. As an ATP-competitive inhibitor of Aurora B kinase, Binucleine 2 is a powerful tool for studying cell division, particularly cytokinesis.[1][2] However, the profound morphological changes it induces necessitate carefully optimized imaging protocols to distinguish the true biological phenotype from preparation-induced artifacts.
This guide provides answers to frequently asked questions, detailed troubleshooting workflows, and validated protocols to ensure the integrity and reproducibility of your results.
Part 1: Fundamentals & Frequently Asked Questions (FAQs)
This section addresses high-level questions about Binucleine 2's mechanism and its expected effects, providing the foundational knowledge needed to design robust experiments.
Q1: What is the specific mechanism of action for Binucleine 2, and what is the expected phenotype?
A1: Binucleine 2 is a highly specific, ATP-competitive inhibitor of Drosophila Aurora B kinase.[2] Aurora B is a critical component of the chromosomal passenger complex, which orchestrates chromosome segregation and cytokinesis.[2] By inhibiting Aurora B, Binucleine 2 prevents the proper formation and function of the contractile ring during cell division.[1]
The primary, expected phenotype is a failure of cytokinesis. Cells will proceed through mitosis but fail to physically divide, resulting in the formation of single, large cells containing two (or more) nuclei. These are referred to as binucleated or multinucleated cells.[2] It is crucial to understand that this binucleated state is the direct biological consequence of Aurora B inhibition and not an artifact. Artifacts arise from secondary effects or improper sample handling that obscure or alter this primary phenotype.
Caption: Mechanism of Binucleine 2-induced binucleation.
Q2: I'm seeing widespread cell death, not just binucleation. Is this an expected off-target effect or an artifact?
A2: While high concentrations or prolonged exposure to any compound can induce cytotoxicity, widespread cell death is generally considered an experimental artifact when studying the specific role of Binucleine 2 in cytokinesis.[3][4] The goal is to inhibit Aurora B just enough to observe the cytokinesis defect without triggering apoptosis or necrosis. This indicates that your drug concentration is likely too high or the incubation time is too long. It is essential to perform a dose-response curve to identify the optimal concentration that yields the highest percentage of binucleated cells with minimal cell death.[5]
Q3: Should I use live-cell or fixed-cell imaging for my Binucleine 2 experiments?
A3: The choice depends on your experimental question.
-
Live-Cell Imaging: This is the best approach for observing the dynamics of cytokinesis failure in real-time. It allows you to watch as cells attempt and fail to divide. However, it is highly susceptible to phototoxicity artifacts, where the imaging light itself stresses or kills the cells.[6]
-
Fixed-Cell Imaging (Immunofluorescence): This is ideal for high-resolution endpoint analysis and quantifying the percentage of binucleated cells in a population. It also allows for detailed staining of subcellular structures like the actin cytoskeleton and microtubules. The main challenge here is preserving the cell's "life-like" state and avoiding artifacts introduced during the fixation and permeabilization process.[7]
Part 2: Troubleshooting Guide for Imaging Artifacts
This guide uses a question-and-answer format to address specific problems you may encounter during image acquisition and sample preparation.
Caption: General troubleshooting workflow for imaging artifacts.
Fixed-Cell Immunofluorescence Issues
Q: My cells look shrunken and the cytoskeletal filaments are poorly defined after fixation. What went wrong?
A: This is a classic artifact of improper fixation. The goal of fixation is to rapidly preserve cellular structures in a near-native state.
-
Probable Cause 1: Dehydrating Fixatives. Organic solvents like cold methanol or acetone are precipitating fixatives that work by dehydration. While effective for some antigens, they are harsh on fine cytoskeletal structures like actin filaments and can cause cell shrinkage.[7][8]
-
Probable Cause 2: Suboptimal Cross-linking. Paraformaldehyde (PFA) is a cross-linking fixative that is generally better for preserving morphology.[9] However, using a PFA solution that is too old (contains methanol), at the wrong temperature, or for too long can lead to artifacts.[9][10]
-
Solution: Start with a fresh, methanol-free 4% PFA solution in a cytoskeleton-stabilizing buffer (e.g., PEM) at 37°C for 10-15 minutes.[9] This provides rapid and gentle cross-linking, preserving delicate structures. Refer to the protocol in Part 3 for a detailed methodology.
Q: The fluorescence signal for my target protein is very weak or diffuse, not localized where I expect it.
A: This typically points to a problem with either antigen accessibility (permeabilization) or antigen preservation (fixation).
-
Probable Cause 1: Incomplete Permeabilization. If you use a cross-linking fixative like PFA, the cell membrane remains largely intact, preventing antibodies from reaching intracellular targets.[8][11] You must include a permeabilization step.
-
Probable Cause 2: Over-fixation. Excessive cross-linking with PFA or glutaraldehyde can "mask" the epitope (the part of the antigen the antibody binds to), preventing detection.
-
Probable Cause 3: Fixative Choice. Some antibodies are incompatible with certain fixatives. For example, some epitopes are destroyed by methanol. Always check the antibody datasheet for recommended fixation protocols.[8]
-
Solution: After fixing with PFA, permeabilize with a detergent. A 5-minute incubation with 0.1% Triton X-100 in PBS is a standard starting point for most cytoplasmic and nuclear targets.[12] For membrane-associated proteins, a milder detergent like Saponin or Digitonin may be required to avoid stripping lipids from the membrane.[7]
| Reagent | Type | Mechanism | Pros | Cons & Artifacts |
| Paraformaldehyde (PFA) | Cross-linking | Forms covalent cross-links between proteins.[11] | Excellent preservation of morphology and cytoskeletal structure.[9] | Can mask epitopes; requires separate permeabilization step.[8][10] |
| Methanol/Acetone | Dehydrating/ Precipitating | Removes water, causing proteins to precipitate and immobilize. | Fast and simultaneously permeabilizes. | Can cause cell shrinkage, disrupt fine actin structures, and denature some antigens (including FPs).[7][8] |
| Triton X-100 | Non-ionic Detergent | Solubilizes all cellular membranes. | Allows antibody access to all cellular compartments. | Can strip lipids and membrane proteins, creating artifacts. Not recommended for lipid droplet studies.[7] |
| Saponin/Digitonin | Mild Non-ionic Detergent | Selectively removes cholesterol, permeabilizing the plasma membrane. | Preserves internal membrane integrity better than Triton X-100. | Permeabilization is reversible and may be incomplete for nuclear targets. |
| Table 1: Comparison of common fixation and permeabilization reagents. |
Live-Cell Imaging Issues
Q: During my time-lapse experiment, the cells stop moving, bleb, and then die before I see any binucleation.
A: This is a strong indicator of phototoxicity. The high-intensity light used for fluorescence excitation generates reactive oxygen species that damage and kill cells.[6]
-
Solution 1: Minimize Light Exposure. Use the lowest possible laser power or light intensity that still provides a usable signal-to-noise ratio. Increase the time interval between acquisitions as much as your experimental question allows. Do not expose the cells to light continuously.[6]
-
Solution 2: Optimize Wavelength. Shorter wavelengths (e.g., UV, blue) are more energetic and generally more damaging to cells than longer wavelengths (e.g., green, red). If possible, use fluorescent probes in the red or far-red spectrum.
-
Solution 3: Maintain Physiology. Ensure your microscope is equipped with a stage-top incubator that maintains stable temperature (37°C), humidity, and CO₂ levels. Environmental stress can exacerbate phototoxicity.
Q: My cells look healthy, but they never enter mitosis after I add Binucleine 2.
A: This suggests a problem with either cell cycle synchronization or the drug treatment itself.
-
Probable Cause 1: G1/S Arrest. If the cells are unhealthy or the drug concentration is too high, they may arrest in G1 or S phase as a general stress response, never reaching the M-phase where Binucleine 2 acts.[13] The cell cycle inhibitor p21 is often involved in this process.[13]
-
Probable Cause 2: Ineffective Drug Concentration. It's possible the concentration is too low to effectively inhibit Aurora B.
-
Solution: First, ensure your cells are healthy and actively proliferating before adding the drug. You can try a synchronization method (e.g., thymidine block) to enrich the population of cells in G2/M. Second, perform a careful dose-response experiment (see protocol below) to find the optimal concentration.
Part 3: Validated Experimental Protocols
These protocols provide a robust starting point for minimizing artifacts in your experiments.
Protocol 1: Dose-Response Assay for Optimal Binucleine 2 Concentration
Objective: To determine the concentration of Binucleine 2 that maximizes the binucleation phenotype while minimizing cytotoxicity.
-
Cell Seeding: Plate your cells on a 96-well imaging plate at a density that will result in 50-60% confluency after 24 hours.
-
Drug Dilution: Prepare a 2x serial dilution series of Binucleine 2 in your normal culture medium. Include a vehicle-only control (e.g., DMSO). A typical starting range might be 1 µM to 50 µM.
-
Treatment: Add the drug dilutions to the cells and incubate for a duration equivalent to 1.5-2 cell cycles for your cell line (e.g., 24-48 hours).
-
Staining:
-
Fix the cells using the optimized protocol below (Protocol 2).
-
Stain the nuclei with a DNA dye like DAPI or Hoechst.
-
(Optional) Stain the cytoplasm or actin (Phalloidin) to aid in cell segmentation.
-
-
Imaging & Analysis:
-
Acquire images using an automated microscope or high-content imager.
-
Use image analysis software to count the total number of cells and the number of binucleated cells for each concentration.
-
In parallel, perform a cytotoxicity assay (e.g., CellTiter-Glo) on a duplicate plate to measure cell viability.[4][5]
-
-
Interpretation: Plot the percentage of binucleated cells and the percentage of viable cells against the drug concentration. The optimal concentration is the one that gives the highest binucleation index just before a significant drop in viability.
Protocol 2: High-Fidelity Immunofluorescence for Cytoskeleton and Nuclei
Objective: To fix and stain Binucleine 2-treated cells while preserving the delicate morphology of the cytoskeleton and nucleus.
-
Preparation: Grow cells on high-quality glass coverslips. Perform Binucleine 2 treatment at the optimal concentration determined in Protocol 1.
-
Pre-warmed Rinse: Gently rinse the cells once with pre-warmed (37°C) PBS to remove media. Do not let the cells dry out at any stage.[12]
-
Fixation:
-
Prepare fresh, 16% methanol-free formaldehyde, and dilute to 4% in a pre-warmed (37°C) cytoskeleton-stabilizing buffer (PEM: 80 mM PIPES pH 6.8, 5 mM EGTA, 2 mM MgCl₂).
-
Aspirate the PBS and add the 4% PFA solution. Incubate for 15 minutes at room temperature.
-
-
Quenching & Washing:
-
Aspirate the PFA and rinse three times with PBS for 5 minutes each.[14]
-
(Optional but recommended) To quench unreacted aldehydes that can cause background fluorescence, incubate in 0.1 M glycine or 1 mg/mL sodium borohydride in PBS for 10 minutes.
-
Rinse twice more with PBS.
-
-
Permeabilization:
-
Incubate coverslips in 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Rinse three times with PBS.
-
-
Blocking:
-
Incubate in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS with 0.05% Tween-20) for 1 hour at room temperature in a humidified chamber.[15]
-
-
Antibody Incubation:
-
Dilute primary antibodies (e.g., anti-alpha-tubulin) in blocking buffer.
-
Aspirate blocking buffer from coverslips and add the primary antibody solution. Incubate overnight at 4°C or for 1-2 hours at room temperature.
-
Wash three times for 5 minutes each with wash buffer (PBS + 0.05% Tween-20).
-
Dilute fluorophore-conjugated secondary antibodies and fluorescent probes (e.g., Alexa Fluor 488 Phalloidin, DAPI) in blocking buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Final Washes & Mounting:
-
Wash three times for 10 minutes each with wash buffer, protected from light.
-
Rinse once with distilled water to remove salts.
-
Mount the coverslip onto a slide using an antifade mounting medium (e.g., ProLong Diamond).[16] Let it cure for 24 hours before imaging.
-
Caption: High-fidelity immunofluorescence workflow.
References
-
Smurnyy, Y., et al. (2010). Binucleine 2, an isoform-specific inhibitor of Drosophila Aurora B kinase, provides insights into the mechanism of cytokinesis. ACS Chemical Biology, 5(10), 977-984. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Binimetinib? Patsnap Synapse. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Permeabilization & Fixation - Flow Cytometry Guide. Bio-Rad. Retrieved from [Link]
-
Llambi, F., et al. (2011). Mechanisms of Action of Bcl-2 Family Proteins. Cold Spring Harbor Perspectives in Biology, 3(6), a008711. Retrieved from [Link]
-
Spectral Instruments Imaging. (n.d.). Troubleshooting Guide for BLI & FLI Optical Imaging: A Step-by-Step Approach. Retrieved from [Link]
-
Pereira, P. M., et al. (2019). Fix Your Membrane Receptor Imaging: Actin Cytoskeleton and CD4 Membrane Organization Disruption by Chemical Fixation. Frontiers in Immunology, 10, 773. Retrieved from [Link]
-
Biocompare. (2016). Key Tips on Sample Preparation for Immunofluorescence. Retrieved from [Link]
-
Wozniak, M., et al. (2012). Real-Time Cytotoxicity Assays. Methods in Molecular Biology, 928, 15-23. Retrieved from [Link]
-
Harrill, J. A., et al. (2024). Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay. bioRxiv. Retrieved from [Link]
-
Corzo, C. A., et al. (2022). Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence. International Journal of Molecular Sciences, 23(3), 1238. Retrieved from [Link]
-
Ono, S. (2020). Multiple Mechanisms to Regulate Actin Functions: “Fundamental” Versus Lineage-Specific Mechanisms and Hierarchical Relationships. Cells, 9(11), 2495. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. Retrieved from [Link]
-
Harrill, J. A., et al. (2024). Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay. PLoS One, 19(5), e0299881. Retrieved from [Link]
-
Werwein, E., et al. (2018). G2/M cell cycle arrest and formation of binucleated cells upon B-Myb knockdown. ResearchGate. Retrieved from [Link]
-
Vainonen, J. P., et al. (2021). BRAFV600E induces reversible mitotic arrest in human melanocytes via microRNA-mediated suppression of AURKB. eLife, 10, e65529. Retrieved from [Link]
-
Jin, Y., et al. (2019). Method to identify and minimize artifacts induced by fluorescent impurities in single-molecule localization microscopy. Journal of Biomedical Optics, 24(5), 056501. Retrieved from [Link]
-
Bio-Techne. (n.d.). Five Key Tips for a Better Multicolor Immunofluorescence Staining. Retrieved from [Link]
-
Chow, J. P., et al. (2012). Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with Nocodazole. PLOS One, 7(8), e44511. Retrieved from [Link]
-
El-Masry, O. S., et al. (2017). Imaging Applications in Toxicologic Pathology – Recommendations for Use in Regulated Non-Clinical Toxicity Studies. Toxicologic Pathology, 45(5), 629-640. Retrieved from [Link]
-
Abcam. (n.d.). An introduction to Performing Immunofluorescence Staining. Retrieved from [Link]
-
Read, E. B., et al. (1992). Actin- and tubulin-dependent functions during Saccharomyces cerevisiae mating projection formation. Cell Motility and the Cytoskeleton, 22(2), 141-151. Retrieved from [Link]
-
Eaton, P., & West, P. (2018). How to Recognize and Avoid AFM Image Artifacts. Microscopy Today, 26(2), 30-35. Retrieved from [Link]
-
Buchner, M., et al. (2022). Cell Cycle Control by Optogenetically Regulated Cell Cycle Inhibitor Protein p21. International Journal of Molecular Sciences, 23(19), 11627. Retrieved from [Link]
-
Richardson Technologies Inc. (2003). Characterization of Common Microscopy Artifacts with the Real Time Microscope. Retrieved from [Link]
-
CD BioSciences. (n.d.). Drug Toxicity Imaging. Retrieved from [Link]
-
Chen, Y. C., et al. (2023). Dimerization of GAS2 mediates crosslinking of microtubules and F-actin. The EMBO Journal, 42(14), e113426. Retrieved from [Link]
-
Henty-Nyborg, H., et al. (2023). Anillin directly crosslinks microtubules with actin filaments. Journal of Cell Biology, 222(1), e202206085. Retrieved from [Link]
-
Comeau, A. (2020). Fixation artifacts and how to minimize them. FocalPlane. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Binucleine 2, an isoform-specific inhibitor of Drosophila Aurora B kinase, provides insights into the mechanism of cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Fixation artifacts and how to minimize them [focalplane.biologists.com]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. Fix Your Membrane Receptor Imaging: Actin Cytoskeleton and CD4 Membrane Organization Disruption by Chemical Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. biocompare.com [biocompare.com]
- 13. mdpi.com [mdpi.com]
- 14. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 15. mdpi.com [mdpi.com]
- 16. Cell Imaging Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Best practices for preparing Binucleine 2 stock solutions.
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Best Practices for Preparing Binucleine 2 Stock Solutions
Executive Summary
Welcome to the Technical Support Center. This guide addresses the preparation, storage, and experimental handling of Binucleine 2 (CAS: 220088-42-6).[1]
Binucleine 2 is a potent, ATP-competitive inhibitor highly specific for Drosophila Aurora B kinase .[2] Unlike many Aurora inhibitors that cross-react with Aurora A or mammalian isoforms, Binucleine 2 targets a unique hydrophobic pocket adjacent to the ATP-binding hinge, exploiting a specific residue (Ile132 in Drosophila Aurora B) to achieve selectivity .
Critical Application Note: This compound is essentially inactive against mammalian Aurora B and Aurora A kinases at standard concentrations. It is a tool compound specifically for Drosophila models (e.g., S2, Kc167 cells) to study cytokinesis and histone H3 phosphorylation .
Part 1: Preparation of Stock Solutions
The most common failure mode with Binucleine 2 is compound precipitation ("crashing out") upon addition to aqueous media. This occurs because the pyrazolo scaffold is highly hydrophobic.
Solubility Profile
| Solvent | Max Solubility | Molarity (approx.)[3][4] | Stability |
| DMSO (Anhydrous) | 10 mg/mL | ~34 mM | High (Rec. for Stock) |
| Ethanol | 5 mg/mL | ~17 mM | Moderate |
| Water / PBS | < 0.1 mg/mL | Negligible | Do Not Use |
Step-by-Step Protocol: 10 mM Stock Preparation
Reagents Required:
-
Dimethyl Sulfoxide (DMSO), Sterile Filtered, Anhydrous (≥99.9%)
-
Desiccator
Procedure:
-
Equilibration: Allow the vial of solid Binucleine 2 to equilibrate to room temperature before opening.
-
Why? Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic powder, leading to hydrolysis or weighing errors.
-
-
Calculation:
-
Molecular Weight: 291.71 g/mol .[6]
-
To make 1 mL of 10 mM stock , you require 2.92 mg of Binucleine 2.
-
-
Solvation: Add the calculated volume of anhydrous DMSO to the vial.
-
Technique: Direct addition to the product vial is preferred to minimize transfer loss if the quantity is small (<5 mg).
-
-
Dissolution: Vortex vigorously for 30–60 seconds.
-
Validation: Hold the vial up to a light source. The solution must be completely clear. If particulates are visible, sonicate in a water bath at room temperature for 5 minutes.
-
-
Aliquoting (Critical Step):
-
Divide the stock into small aliquots (e.g., 20–50 µL) in light-protective, O-ring sealed cryovials.
-
Why? Binucleine 2 is sensitive to repeated freeze-thaw cycles. Each cycle introduces moisture and oxygen, degrading the inhibitor.
-
-
Storage: Store at -20°C (stable for ~3 months) or -80°C (stable for ~1 year).
Part 2: Experimental Workflow & Mechanism
To troubleshoot lack of efficacy, one must understand the specific point of intervention. Binucleine 2 does not inhibit mitotic entry (Cdk-dependent); it specifically causes defects in chromosome alignment and cytokinesis failure.
Mechanism of Action Diagram
The following diagram illustrates the specific inhibition pathway of Binucleine 2 in Drosophila cells.
Figure 1: Binucleine 2 binds the ATP pocket of Aurora B, preventing Histone H3 phosphorylation and disrupting the contractile ring during cytokinesis.
Part 3: Troubleshooting & FAQs
Q1: I added the stock solution directly to my cell culture media, and I see a cloudy precipitate. Is the experiment ruined?
-
Diagnosis: Yes. This is "solvent shock." Adding a high-concentration hydrophobic stock (10 mM in DMSO) directly to aqueous media causes rapid precipitation before the compound can disperse.
-
Solution: Use the Intermediate Dilution Method :
-
Dilute your 10 mM stock 1:10 in pure DMSO to create a 1 mM sub-stock.
-
Add this sub-stock dropwise to the media while swirling rapidly.
-
Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity masking the drug effect.
-
Q2: I am treating HeLa (human) cells with 50 µM Binucleine 2 but see no increase in polyploidy. Why?
-
Diagnosis: Incorrect model selection.
-
Root Cause: Binucleine 2 is highly selective for Drosophila Aurora B (Ki = 0.36 µM).[2] It has negligible activity against Human Aurora B at concentrations <100 µM due to structural differences in the kinase hinge region .
-
Solution: For human cells, switch to a human-active Aurora B inhibitor like Barasertib (AZD1152) or ZM447439 .
Q3: Can I store the working solution (diluted in media) for use next week?
-
Diagnosis: No.
-
Root Cause: In aqueous solution, Binucleine 2 is prone to hydrolysis and adsorption to plastic surfaces over time.
-
Solution: Prepare working solutions fresh immediately before use . Discard any unused diluted material.
Q4: How do I verify the drug is working in my Drosophila S2 cells?
-
Validation Protocol:
-
Treat cells with 20 µM Binucleine 2 for 4–12 hours.
-
Perform Immunofluorescence (IF) or Western Blot.
-
Marker: Look for the loss of Histone H3 Ser10 phosphorylation (p-H3S10). This is the direct downstream substrate of Aurora B. If p-H3S10 persists, the kinase is not inhibited.
-
References
-
Smurnyy, Y., et al. (2010). Binucleine 2, an Isoform-Specific Inhibitor of Drosophila Aurora B Kinase, Provides Insights into the Mechanism of Cytokinesis. ACS Chemical Biology. Retrieved from [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. General (Stock) Solutions [mmbio.byu.edu]
- 4. Physicochemical properties of amphoteric beta-lactam antibiotics. II: Solubility and dissolution behavior of aminocephalosporins as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medkoo.com [medkoo.com]
Validation & Comparative
A Researcher's Guide to Aurora B Inhibition in Drosophila: A Comparative Analysis of Binucleine 2 and RNAi
For researchers investigating the intricate choreography of cell division in Drosophila melanogaster, the Aurora B kinase stands out as a master regulator. As the catalytic core of the Chromosomal Passenger Complex (CPC), Aurora B governs critical mitotic events, from chromosome condensation and biorientation to the final severing of the connection between daughter cells in cytokinesis[1][2]. Consequently, inhibiting its function is a powerful strategy to dissect these processes.
Two predominant methods have emerged for achieving this in Drosophila cell culture systems: the use of the small molecule inhibitor Binucleine 2 and RNA interference (RNAi). While both approaches effectively ablate Aurora B function, they operate via fundamentally different mechanisms and present distinct experimental advantages and disadvantages. This guide provides an in-depth comparison of these two techniques, offering the technical insights and field-proven perspectives necessary for researchers to make informed decisions for their experimental designs.
Section 1: The Interruption of a Master Regulator: Mechanisms of Inhibition
Understanding how each tool works is paramount to interpreting experimental outcomes. Binucleine 2 and RNAi inhibit Aurora B at different stages of its functional lifecycle—one targets the active protein, the other prevents its synthesis.
Binucleine 2: The Rapid enzymatic Shutdown
Binucleine 2 is an ATP-competitive inhibitor that is highly specific for Drosophila Aurora B kinase[3][4][5]. It directly binds to the ATP-binding pocket of the enzyme, preventing the phosphorylation of its downstream substrates. This action is almost immediate, with cellular effects observable within minutes of application[3]. This rapid, reversible inhibition allows for unparalleled temporal control, enabling researchers to dissect processes with fast kinetics, such as the spindle assembly checkpoint or the final stages of cytokinesis. The specificity of Binucleine 2 for the Drosophila isoform is a significant advantage, minimizing concerns about off-target effects on other kinases, a common issue with many small molecule inhibitors[3][5].
Aurora B RNAi: The Systematic Protein Depletion
Visualizing the Points of Intervention
The following diagram illustrates the distinct points in the Aurora B functional pathway where Binucleine 2 and RNAi exert their effects.
Caption: Mechanisms of Aurora B Inhibition.
Section 2: Experimental Reality: A Head-to-Head Comparison
The choice between Binucleine 2 and RNAi hinges on the specific biological question being addressed. Their differing kinetics, modes of action, and potential for off-target effects create distinct experimental landscapes.
| Feature | Binucleine 2 (Chemical Inhibition) | Aurora B RNAi (Genetic Knockdown) |
| Mechanism | ATP-competitive inhibitor of kinase activity[3][5]. | dsRNA-mediated degradation of target mRNA[6]. |
| Speed of Onset | Very Rapid (effects within 2 minutes)[3]. | Slow (2-4 days for maximal protein depletion)[7]. |
| Temporal Control | High. Acute, timed inhibition is possible. | Low. Chronic depletion of the protein pool. |
| Reversibility | Reversible upon washout (drug-dependent). | Not readily reversible; requires protein re-synthesis. |
| Dose Control | Easily titratable to achieve partial inhibition. | Knockdown efficiency can be variable. |
| Primary Advantage | Precise temporal analysis of rapid cellular events. | Study of long-term consequences of protein loss. |
| Key Phenotypes | Mitotic and cytokinesis defects, failure to assemble contractile ring[3][5]. | Chromosome condensation & segregation defects, cytokinesis failure, polyploidy[9]. |
| Off-Target Risk | Potential for inhibiting other kinases (though reported to be highly specific for Drosophila Aurora B)[3]. Rescue experiments confirm high specificity[3]. | Sequence-dependent silencing of unintended mRNAs. Can be prevalent in Drosophila[10][11][12]. |
Causality Behind Experimental Choices
-
Studying Cytokinesis Ingression vs. Assembly: The rapid action of Binucleine 2 allowed researchers to add the drug after the contractile ring had already formed. This revealed that Aurora B's kinase activity is not required for the ingression of the cleavage furrow itself, but is necessary for its assembly—a distinction that would be impossible to make with the slow-acting depletion from RNAi[3][5].
-
Investigating Protein Scaffolding vs. Kinase Activity: RNAi depletes the entire protein, eliminating both its enzymatic and any potential scaffolding functions. Binucleine 2, however, inhibits only the kinase activity, leaving the protein itself intact. Comparing the phenotypes can therefore reveal functions of the Aurora B protein that are independent of its catalytic activity[3].
-
Validating RNAi Phenotypes: A common concern with RNAi is the potential for off-target effects confounding the results[10]. Binucleine 2, with its distinct mechanism and high specificity, serves as an excellent tool to phenocopy and validate the on-target effects observed with Aurora B RNAi[3]. The initial observation that Binucleine 2 treatment produced phenotypes similar to Aurora B RNAi was the key indicator of its molecular target[3].
Section 3: Field-Proven Protocols
The following protocols provide a validated starting point for performing Aurora B inhibition experiments in Drosophila S2 cells. As with any protocol, optimization for your specific cell line and experimental conditions is recommended.
Protocol 1: Acute Aurora B Inhibition with Binucleine 2
This protocol is designed for observing the immediate effects of Aurora B inhibition on mitosis via immunofluorescence.
Workflow for Binucleine 2 Treatment & Analysis
Caption: Experimental workflow for Binucleine 2 treatment.
Methodology:
-
Drug Preparation: Prepare a stock solution of Binucleine 2 in DMSO. A final concentration of 40 µM is reported to be effective for inducing cytokinesis defects[5].
-
Treatment: Add Binucleine 2 to the desired final concentration. For a vehicle control, add an equivalent volume of DMSO.
-
Incubation: Incubate for a short period (e.g., 15-60 minutes) to observe acute effects. The rapid action of Binucleine 2 means longer incubations are often not necessary[3].
-
Fixation: Gently remove the media and fix the cells by adding 10% paraformaldehyde for 10 minutes at room temperature[14].
-
Permeabilization: Wash the cells with PBS and permeabilize with PBS containing 0.1% Triton X-100 for 8-10 minutes[14].
-
Immunostaining: Proceed with standard immunofluorescence protocols. For mitotic analysis, primary antibodies against α-tubulin (for spindles) and a DNA stain like DAPI (for chromosomes) are recommended.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of cells exhibiting specific mitotic defects (e.g., chromosome misalignment, cytokinesis failure leading to binucleated cells) compared to the DMSO control.
Protocol 2: Chronic Aurora B Depletion via RNAi
This protocol uses the "soaking" method for dsRNA delivery, which is effective for S2 cells and suitable for high-throughput applications[15][16].
Methodology:
-
dsRNA Preparation: Synthesize dsRNA targeting the Drosophila aurB gene (FlyBase ID: FBgn0024227) using in vitro transcription kits. A non-targeting control dsRNA (e.g., targeting GFP or LacZ) is essential.
-
Cell Plating: Seed 1 x 10^6 S2 cells per well in a 6-well plate containing 1 mL of serum-free media.
-
dsRNA Treatment: Add 10-15 µg of dsRNA directly to each well. Gently swirl the plate to mix.
-
Incubation (Uptake): Incubate the cells with dsRNA in serum-free media for 1 hour to facilitate uptake.
-
Analysis:
-
Western Blot (Validation): Harvest a portion of the cells, prepare lysates, and perform a Western blot using an anti-Aurora B antibody to confirm successful protein knockdown compared to the control RNAi treatment.
-
Phenotypic Analysis: Re-plate the remaining cells onto Concanavalin A-coated coverslips and perform fixation and immunostaining as described in Protocol 1 to analyze the resulting phenotypes (e.g., polyploid cells, chromosome condensation defects)[9].
-
Section 4: Conclusion and Best Practices
Both Binucleine 2 and Aurora B RNAi are invaluable tools for the Drosophila cell biologist. The optimal choice is dictated entirely by the experimental question.
-
Choose Binucleine 2 for experiments requiring precise temporal control to dissect the kinetics of mitotic events or to differentiate between kinase and non-kinase functions of Aurora B. Its speed and specificity are its greatest assets.
-
Choose Aurora B RNAi when the goal is to understand the consequences of a sustained loss of the protein, such as its role in maintaining genomic stability over several cell cycles.
A Self-Validating System: For the highest degree of scientific rigor, these methods should be used in concert. A phenotype observed following RNAi should, where applicable, be recapitulated by acute treatment with Binucleine 2. This cross-validation provides strong evidence that the observed effects are a direct consequence of inhibiting Aurora B function, effectively mitigating concerns about the off-target effects inherent to each individual technique.
References
-
Smurnyy, Y. et al. (2009). Binucleine 2, an isoform-specific inhibitor of Drosophila Aurora B kinase, provides insights into the mechanism of cytokinesis. ACS Chemical Biology. Available at: [Link]
-
Figshare (2014). Binucleine 2, an Isoform-Specific Inhibitor of Drosophila Aurora B Kinase, Provides Insights into the Mechanism of Cytokinesis. ACS Chemical Biology. Available at: [Link]
-
Rogers, S. L., & Rogers, G. C. (2008). RNAi in Drosophila S2 Cells by dsRNA Soaking. Cold Spring Harbor Protocols. Available at: [Link]
-
Ma, H. T. et al. (2014). The Aurora-A inhibitor MLN8237 affects multiple mitotic processes and induces dose-dependent mitotic abnormalities and aneuploidy. PLoS One. Available at: [Link]
-
Cold Spring Harbor Protocols (2014). Inducing RNAi in Drosophila Cells by Soaking with dsRNA. Available at: [Link]
-
Patsnap Synapse (2024). What are Aurora B inhibitors and how do they work?. Available at: [Link]
-
Ramkumar, C. et al. (2024). Aurora kinase B inhibition in small-cell lung cancer: BCL-2 as a potential therapeutic biomarker and combination target. Translational Lung Cancer Research. Available at: [Link]
-
Murata-Hori, M. et al. (2002). Probing the Dynamics and Functions of Aurora B Kinase in Living Cells during Mitosis and Cytokinesis. Molecular Biology of the Cell. Available at: [Link]
-
Society for Developmental Biology. Aurora B. Available at: [Link]
-
Carmena, M. et al. (2012). Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins. Current Opinion in Cell Biology. Available at: [Link]
-
Krenn, V., & Musacchio, A. (2015). The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling. Frontiers in Oncology. Available at: [Link]
-
Kuitunen, S. et al. (2022). Aurora kinases: Generators of spatial control during mitosis. Frontiers in Cell and Developmental Biology. Available at: [Link]
-
Kulkarni, M. M. et al. (2006). Prevalence of off-target effects in Drosophila RNA interference screens. Nature. Available at: [Link]
-
ResearchGate (2018). Basic Protocols for Drosophila S2 Cell Line. Available at: [Link]
-
National Center for Biotechnology Information (2016). Generating a "Humanized" Drosophila S2 Cell Line Sensitive to Pharmacological Inhibition of Kinesin-5. Available at: [Link]
-
National Center for Biotechnology Information. Gene - aurB aurora B [Drosophila melanogaster (fruit fly)]. Available at: [Link]
-
AJMC (2020). Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. Available at: [Link]
-
Ma, Z. et al. (2021). Off-target effects of RNAi correlate with the mismatch rate between dsRNA and non-target mRNA. Pest Management Science. Available at: [Link]
-
Expression Systems. S2 (Drosophila Schneider 2) Insect Cells INSTRUCTIONS FOR USE. Available at: [Link]
-
Cold Spring Harbor Protocols (2008). Inducing RNAi in Drosophila Cells by Transfection with dsRNA. Available at: [Link]
-
Clemens, J. C. et al. (2000). Use of double-stranded RNA interference in Drosophila cell lines to dissect signal transduction pathways. Proceedings of the National Academy of Sciences. Available at: [Link]
-
National Center for Biotechnology Information (2010). Preparation of Drosophila S2 cells for Light Microscopy. Available at: [Link]
Sources
- 1. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 3. Binucleine 2, an isoform-specific inhibitor of Drosophila Aurora B kinase, provides insights into the mechanism of cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acs.figshare.com [acs.figshare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. RNAi in Drosophila S2 Cells: Effect of dsRNA Size, Concentration and Exposure Time [worldwide.promega.com]
- 8. pnas.org [pnas.org]
- 9. sdbonline.org [sdbonline.org]
- 10. Prevalence of off-target effects in Drosophila RNA interference screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Off-target effects of RNAi correlate with the mismatch rate between dsRNA and non-target mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Generating a "Humanized" Drosophila S2 Cell Line Sensitive to Pharmacological Inhibition of Kinesin-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RNAi in Drosophila S2 Cells by dsRNA Soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. genepath.med.harvard.edu [genepath.med.harvard.edu]
A Researcher's Guide to Aurora B Kinase Inhibition in Drosophila: Binucleine 2 in Focus
For researchers delving into the intricate processes of cell division in Drosophila melanogaster, the precise molecular dissection of key regulators is paramount. Aurora B kinase, a central component of the chromosomal passenger complex (CPC), stands out as a critical orchestrator of chromosome condensation, segregation, and cytokinesis. Pharmacological inhibition offers a powerful tool for the temporal and dose-dependent interrogation of its function, bypassing the often lethal consequences of genetic knockout. This guide provides a comprehensive comparison of Binucleine 2, a highly specific inhibitor of Drosophila Aurora B, with other commonly used Aurora B inhibitors, offering insights into their utility for studies in this model organism.
The Central Role of Aurora B in Drosophila Cell Division
Aurora B's functions are intricately linked to its dynamic localization throughout mitosis. It is a "passenger" protein, initially found on condensing chromosomes, then concentrating at the centromeres during metaphase, and finally relocating to the central spindle and midbody during anaphase and telophase. This localization is crucial for its roles in ensuring proper chromosome-microtubule attachments, activating the spindle assembly checkpoint, and orchestrating the final stages of cell division.
Depletion of Aurora B in Drosophila S2 cells via RNA interference (RNAi) results in a cascade of severe mitotic defects, including failed chromosome condensation and segregation, leading to the formation of polyploid cells with multiple nuclei or a single large nucleus.[1][2] A key molecular indicator of Aurora B activity is the phosphorylation of Histone H3 at Serine 10, a modification that is dramatically reduced upon Aurora B depletion.[1][2] Furthermore, the recruitment of essential proteins for chromosome condensation (like the condensin subunit Barren) and cytokinesis (such as Pavarotti-KLP) to their correct locations is dependent on Aurora B activity.[1]
Caption: Aurora B Signaling in Mitosis.
Comparative Analysis of Aurora B Kinase Inhibitors
The ideal pharmacological inhibitor for in vivo studies in a specific model organism should exhibit high potency and selectivity for the target protein within that organism. Here, we compare Binucleine 2 with other well-known Aurora B inhibitors. It is important to note that while extensive data exists for many of these inhibitors in human cell lines, Drosophila-specific efficacy data is often limited.
| Inhibitor | Target(s) | Potency (against target) | Drosophila Specificity | Key Phenotypes in Drosophila Cells |
| Binucleine 2 | Drosophila Aurora B | Ki = 0.36 µM[3] | Highly specific for Drosophila Aurora B over Drosophila Aurora A and human/Xenopus Aurora B.[3] | Mitotic and cytokinesis defects, prevention of contractile ring assembly.[3][4] |
| ZM447439 | Aurora A and Aurora B | IC50 (human Aurora B) = 130 nM[3] | Not explicitly determined for Drosophila Aurora B. | Not explicitly reported, but expected to phenocopy Aurora B RNAi. |
| Barasertib (AZD1152-HQPA) | Aurora B >> Aurora A | Ki (human Aurora B) = 0.36 nM[5][6] | Not explicitly determined for Drosophila Aurora B. | Not explicitly reported, but expected to phenocopy Aurora B RNAi. |
| Hesperadin | Aurora B | High | Not explicitly determined for Drosophila Aurora B. | Not explicitly reported, but expected to phenocopy Aurora B RNAi. |
A Note on Cross-Species Potency: The provided potency values for ZM447439 and Barasertib are derived from studies on human kinases. While the core catalytic domain of Aurora B is conserved, subtle differences in amino acid sequence can significantly impact inhibitor binding. Therefore, these values may not directly translate to efficacy against Drosophila Aurora B.
In-Depth Look: Binucleine 2
Binucleine 2 stands out for its remarkable isoform and species specificity. It was identified through a phenotypic screen for small molecule inhibitors of cytokinesis in Drosophila Kc167 cells.[7] Subsequent biochemical analysis revealed it to be an ATP-competitive inhibitor with a high degree of selectivity for Drosophila Aurora B.[3][7] This specificity is a significant advantage for Drosophila researchers, as it minimizes the potential for off-target effects on other kinases, including Drosophila Aurora A, which has distinct roles in mitosis.
Treatment of Drosophila cells with Binucleine 2 phenocopies the effects of Aurora B RNAi, leading to defects in mitosis and a failure to complete cytokinesis.[4][7] Specifically, at a concentration of 40 µM, Binucleine 2 prevents the assembly of the contractile ring, a key step in cytokinesis.[3]
Other Aurora B Inhibitors: A Cautious Approach in Drosophila
-
ZM447439: This compound is a well-characterized inhibitor of both Aurora A and Aurora B kinases.[3][4] In human cells, it induces chromosome alignment and segregation errors, ultimately leading to cytokinesis failure.[4] While its effects in Drosophila have not been extensively documented, its dual-specificity necessitates careful interpretation of results, as observed phenotypes could arise from the inhibition of either or both Aurora kinases.
-
Barasertib (AZD1152-HQPA): A highly potent and selective inhibitor of human Aurora B, Barasertib has been extensively studied in the context of cancer therapy.[5][8][9] It effectively induces chromosome misalignment, prevents cell division, and triggers apoptosis in human cancer cell lines.[5][10] Its utility in Drosophila research is plausible, but its efficacy and selectivity against the Drosophila enzyme need to be empirically determined.
-
Hesperadin: Another potent Aurora B inhibitor, Hesperadin has been shown to cause chromosome segregation and cytokinesis defects in human cells. While its direct effects on Drosophila Aurora B have not been reported, it serves as another potential tool, with the same caveat regarding species-specific activity.
Experimental Protocols: A Framework for Inhibitor Studies in Drosophila S2 Cells
The following protocols provide a general framework for utilizing Aurora B kinase inhibitors in Drosophila S2 cells. Optimal inhibitor concentrations and treatment times should be determined empirically for each inhibitor and experimental goal.
General Cell Culture of Drosophila S2 Cells
-
Medium: Schneider's Drosophila Medium supplemented with 10% heat-inactivated fetal bovine serum (FBS).[11]
-
Culture Conditions: Cells are typically grown at 25-28°C in non-humidified, non-CO2 incubators.[12]
-
Passaging: Maintain cultures between 0.5 x 10^6 and 1 x 10^7 cells/mL. Do not plate cells at a density lower than 0.5 x 10^6 cells/mL.[11]
Inhibitor Treatment and Phenotypic Analysis
Caption: Workflow for Inhibitor Studies.
-
Cell Plating: Seed Drosophila S2 cells on concanavalin A-coated coverslips in a 35-mm dish at an appropriate density to allow for cell adhesion and growth.[13]
-
Inhibitor Preparation: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO). Dilute the inhibitor to the desired final concentration in complete Schneider's medium.
-
Treatment: Replace the medium in the cell culture dish with the inhibitor-containing medium. For a negative control, treat cells with a corresponding concentration of the solvent.
-
Incubation: Incubate the cells for a predetermined period. This will vary depending on the inhibitor and the specific process being investigated. For acute effects, a few hours may be sufficient. For phenotypes like polyploidy, longer incubation times (e.g., 24-72 hours) may be necessary.
-
Phenotypic Analysis:
-
Live-cell Imaging: To observe dynamic processes like chromosome movement and cytokinesis, use S2 cells expressing fluorescently tagged proteins such as GFP-tubulin. Acquire time-lapse images using a spinning-disk confocal microscope.
-
Immunofluorescence: Fix the cells with an appropriate fixative (e.g., paraformaldehyde). Permeabilize the cells and stain with primary antibodies against proteins of interest (e.g., phospho-Histone H3, alpha-tubulin, or specific CPC components). Visualize with fluorescently labeled secondary antibodies and image using a confocal microscope.
-
FACS Analysis: To assess changes in DNA content and identify polyploid populations, harvest the cells, fix them in ethanol, and stain with a DNA-binding dye like propidium iodide. Analyze the cell population using a flow cytometer.
-
Conclusion and Future Directions
For researchers specifically investigating Aurora B kinase function in Drosophila, Binucleine 2 is currently the most advantageous small molecule inhibitor due to its demonstrated high specificity for the Drosophila enzyme. This minimizes the ambiguity of off-target effects and allows for more confident interpretation of experimental results.
While other potent Aurora B inhibitors like ZM447439 and Barasertib are invaluable tools in cancer research and studies in vertebrate systems, their application in Drosophila requires caution. Future studies should focus on validating their efficacy and selectivity against Drosophila Aurora B. A direct, head-to-head comparison of these inhibitors in Drosophila S2 cells, assessing their impact on key Aurora B-dependent processes and their off-target profiles against a panel of Drosophila kinases, would be of immense value to the research community. Such studies would solidify the utility of these compounds and provide a more comprehensive toolkit for dissecting the multifaceted roles of Aurora B in Drosophila development and disease.
References
- Ditchfield, C., et al. (2003). ZM447439, a novel selective Aurora kinase inhibitor. The Journal of Cell Biology, 161(2), 267–280.
- Giet, R., & Glover, D. M. (2001). Drosophila aurora B kinase is required for histone H3 phosphorylation and condensin recruitment during chromosome condensation and to organize the central spindle during cytokinesis. The Journal of Cell Biology, 152(4), 669–682.
- Smurnyy, Y., et al. (2010). Binucleine 2, an isoform-specific inhibitor of Drosophila Aurora B kinase, provides insights into the mechanism of cytokinesis. ACS Chemical Biology, 5(11), 1015–1020.
- Guse, A., et al. (2005). The Aurora B kinase-dependent phosphorylation of INCENP is required for targeting of the chromosomal passenger complex to the anaphase spindle. Current Biology, 15(12), 1157–1163.
- Hauf, S., et al. (2003). The small molecule Hesperadin reveals a role for Aurora B in correcting kinetochore-microtubule attachment and in maintaining the spindle assembly checkpoint. The Journal of Cell Biology, 161(2), 281–294.
- Giet, R., & Prigent, C. (2000). The Xenopus laevis Aurora/Ipl1p-related kinase pEg2 is required for the correct assembly of the mitotic spindle. The Journal of Cell Science, 113(10), 1715–1725.
- Eggert, U. S., et al. (2004). A chemical-genetic screen identifies inhibitors of cytokinesis. PLoS Biology, 2(10), e379.
- Mortlock, S. V., et al. (2007). A potent and selective inhibitor of Aurora B kinase, AZD1152, induces tumor cell death in vitro and in vivo. Molecular Cancer Therapeutics, 6(3), 854–864.
- Wilkinson, R. W., et al. (2007). AZD1152, a selective inhibitor of Aurora B kinase, inhibits human tumor xenograft growth by a mechanism that includes polyploidy and apoptosis. Clinical Cancer Research, 13(13), 3987–3995.
- Mathieu, J., et al. (2013). Aurora B and cyclin B have opposite effects on the timing of cytokinesis abscission in Drosophila germ cells and in vertebrate somatic cells. Developmental Cell, 26(3), 250–265.
- Gadea, B. B., & Ruderman, J. V. (2005). Aurora kinase inhibitor ZM447439 blocks chromosome-induced spindle assembly, the completion of chromosome condensation, and the establishment of the spindle integrity checkpoint in Xenopus egg extracts. Molecular Biology of the Cell, 16(3), 1305–1318.
-
Society for Developmental Biology. Aurora B. [Link]
-
Expression Systems. S2 (Drosophila Schneider 2) Insect Cells INSTRUCTIONS FOR USE. [Link]
- Tao, Y., et al. (2014). Aurora B kinase inhibitor barasertib (AZD1152) inhibits the growth of SCLC cell lines in vitro and in vivo. Journal of Thoracic Oncology, 9(6), 814–821.
- Bello, B., et al. (2018). Origin and specification of type II neuroblasts in the Drosophila embryo. Development, 145(7), dev158394.
- Rogers, G. C., et al. (2009). Preparation of Drosophila S2 cells for light microscopy. Journal of Visualized Experiments, (33), 1982.
- Cabernard, C., et al. (2010). Asymmetrically dividing Drosophila neuroblasts utilize two spatially and temporally independent cytokinesis pathways.
- Mason, F. M., et al. (2013). Aurora B and Cyclin B have opposite effect on the timing of cytokinesis abscission in drosophila germ cells and in vertebrate somatic cells. Developmental Cell, 26(3), 250–265.
Sources
- 1. Drosophila Aurora B Kinase Is Required for Histone H3 Phosphorylation and Condensin Recruitment during Chromosome Condensation and to Organize the Central Spindle during Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdbonline.org [sdbonline.org]
- 3. ZM 447439 | Aurora Kinases | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 6. apexbt.com [apexbt.com]
- 7. Binucleine 2, an isoform-specific inhibitor of Drosophila Aurora B kinase, provides insights into the mechanism of cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Aurora B inhibitor barasertib and cytarabine exert a greater‐than‐additive cytotoxicity in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. youtube.com [youtube.com]
Comparative Guide: Specificity of Binucleine 2 for Drosophila vs. Human Aurora B
Executive Summary
Binucleine 2 is a potent, small-molecule inhibitor of Aurora B kinase , distinguished by its remarkable species specificity.[1] Unlike pan-Aurora inhibitors (e.g., ZM447439 or Hesperadin) that target conserved ATP-binding pockets across mammals and invertebrates, Binucleine 2 is highly selective for Drosophila Aurora B .
It exhibits a Ki of 0.36 µM for Drosophila Aurora B while showing negligible activity against human Aurora B (IC50 > 100 µM).[2] This unique profile makes it an indispensable tool for studying mitotic mechanics in Drosophila models without the confounding off-target effects often seen with broad-spectrum kinase inhibitors.
Mechanism of Specificity
The molecular basis for Binucleine 2's selectivity lies in a single amino acid divergence within the ATP-binding cleft, specifically at the position two residues C-terminal to the "gatekeeper" residue.
-
Drosophila Aurora B: Possesses an Isoleucine (Ile132) at this critical position. The smaller aliphatic side chain creates a hydrophobic pocket that accommodates Binucleine 2.
-
Human Aurora B: Possesses a Tyrosine (or Phenylalanine in other species) at the equivalent position. The bulky aromatic ring of Tyrosine creates steric hindrance, physically blocking Binucleine 2 from entering the ATP-binding site.
Visualization: Structural Determinants of Specificity
Figure 1: Structural mechanism dictating the species-specific inhibition of Aurora B by Binucleine 2. The Ile132 residue in Drosophila is the key permissive factor.
Comparative Performance Data
The following data aggregates biochemical and cellular assays comparing Binucleine 2 efficacy across species.
| Feature | Drosophila Aurora B | Human Aurora B | Drosophila Aurora A |
| Inhibitory Constant (Ki) | 0.36 µM | > 100 µM (Inactive) | > 100 µM (Inactive) |
| IC50 (In Vitro) | ~0.2 - 0.4 µM | No Inhibition | No Inhibition |
| Key Residue | Ile132 | Tyr/Phe | Leu/Other |
| Cellular Phenotype | Cytokinesis failure, Polyploidy | Normal Division | Normal Division |
| H3S10 Phosphorylation | Abolished | Unaffected | Unaffected |
Key Insight: The lack of inhibition against Drosophila Aurora A is equally critical. Many commercial "Aurora B inhibitors" often cross-react with Aurora A. Binucleine 2 is therefore an isoform-specific AND species-specific tool.
Experimental Protocols for Validation
To confirm the specificity of Binucleine 2 in your own system, use the following self-validating protocols.
Protocol A: Differential Phospho-Histone H3 Assay (Cellular)
Objective: Validate specificity by treating a co-culture or parallel cultures of Drosophila S2 cells and Human HeLa cells.
Reagents:
-
Binucleine 2 (Stock: 50 mM in DMSO).
-
Primary Ab: Anti-Phospho-Histone H3 (Ser10) [Mitotic Marker].
-
Secondary Ab: Fluorescent conjugates (e.g., Alexa Fluor 488).
-
DNA Stain: DAPI or Hoechst 33342.
Workflow:
-
Seeding: Plate Drosophila S2 cells and Human HeLa cells in separate wells (or co-culture if using specific surface markers).
-
Treatment:
-
Control: 0.1% DMSO.
-
Experimental: 40 µM Binucleine 2.[2]
-
Duration: Treat for 2–4 hours (sufficient to capture cells entering mitosis).
-
-
Fixation: Fix cells in 4% Paraformaldehyde for 15 min at RT.
-
Staining: Permeabilize (0.1% Triton X-100) and stain for pH3(Ser10) and DNA .
-
Analysis: Count pH3-positive cells.
Expected Results:
-
S2 Cells: Dramatic reduction or total loss of pH3(Ser10) signal in mitotic cells; accumulation of polyploid cells over longer treatments (24h).
-
HeLa Cells: Normal levels of pH3(Ser10) signal; normal mitotic progression.
Protocol B: In Vitro Kinase Assay (Biochemical)
Objective: Quantify direct inhibition using recombinant kinases.
Workflow:
-
Setup: Prepare reaction mix containing kinase buffer (25 mM Tris pH 7.5, 10 mM MgCl2), ATP (10 µM), and Substrate (Histone H3 peptide).
-
Enzyme Addition: Add recombinant Drosophila Aurora B to Row A; Human Aurora B to Row B.
-
Inhibitor Titration: Add Binucleine 2 (0.01 µM to 100 µM) to the reaction.
-
Incubation: 30 min at 30°C.
-
Detection: Measure ADP production (e.g., ADP-Glo™) or 32P-incorporation.
Visualization: Validation Workflow
Figure 2: Experimental workflow for validating species specificity using a cellular phosphorylation assay.
References
-
Smurnyy, Y., et al. (2010). "Binucleine 2 is an isoform-specific inhibitor of Drosophila Aurora B kinase, provides insights into the mechanism of cytokinesis."[1][2] ACS Chemical Biology.[1][2]
-
Eggert, U. S., et al. (2004). "Small molecules screen the mechanisms of cell division." PLoS Biology.
-
Giet, R., & Glover, D. M. (2001). "Drosophila aurora B kinase is required for histone H3 phosphorylation and chromosome segregation." Journal of Cell Biology.
Sources
A Senior Application Scientist's Guide to Cytokinesis Inhibitors: A Phenotypic Comparison Featuring Binucleine 2
In the intricate ballet of cell division, cytokinesis represents the final, decisive step—the physical separation of one cell into two. The study of this process is fundamental to our understanding of development, tissue homeostasis, and diseases like cancer.[1] Small molecule inhibitors that target the machinery of cytokinesis are invaluable tools, allowing researchers to dissect this complex process with temporal precision.
This guide provides an in-depth comparison of Binucleine 2, a highly specific inhibitor, with other classical cytokinesis inhibitors. We will move beyond a simple catalog of targets to explore the distinct phenotypic signatures each compound imparts, providing the mechanistic rationale and experimental frameworks necessary for robust scientific inquiry.
The Central Players in Cytokinesis
Cytokinesis in animal cells is driven by the contraction of an actomyosin ring, positioned at the cell's equator. The formation and function of this ring are tightly regulated by a cascade of signaling proteins, ensuring its assembly at the right place and time. Key components include:
-
The Actomyosin Contractile Ring: Composed of actin filaments and non-muscle myosin II, this structure acts as a purse string, progressively constricting to pinch the cell in two.
-
Microtubules: The mitotic spindle is not only responsible for chromosome segregation but also sends signals to the cell cortex to define the plane of division.[2]
-
Regulatory Kinases: Enzymes like Aurora B kinase are master regulators, orchestrating the localization and activity of proteins at the cleavage furrow.[3]
Inhibitors targeting any of these components will halt cytokinesis, but the resulting cellular phenotype provides critical clues about their specific mechanism of action.
Binucleine 2: A Precision Tool for Studying Aurora B Kinase
Binucleine 2 was identified through a phenotypic screen for compounds that cause a failure in cytokinesis.[3] Its primary value lies in its remarkable specificity.
Mechanism of Action: Targeting a Master Regulator
Binucleine 2 is a potent, ATP-competitive inhibitor of Aurora B kinase .[3][4] However, its activity is highly specific to the Drosophila isoform of the enzyme.[3][4][5] It shows minimal inhibition of human or X. laevis Aurora B kinases, making it an exceptional tool for studies in fly models.[4] This specificity is conferred by a single amino acid difference in the kinase's active site, a detail that underscores how subtle molecular changes can be exploited for targeted inhibitor design.[3][5]
Aurora B is a chromosomal passenger protein that has multiple roles in mitosis and cytokinesis. During cytokinesis, it is implicated in the formation of the microtubule midzone and ensuring the completion of cell division.[3]
The Binucleine 2 Phenotype: A Tale of Incomplete Division
Treatment of Drosophila cells with Binucleine 2 results in a classic cytokinesis-failure phenotype: the formation of binucleated or multinucleated cells .[3][6] Mitosis proceeds, chromosomes segregate, but the final scission fails, leading to a single cell containing multiple nuclei.[6]
Interestingly, detailed live-cell imaging revealed a more nuanced effect. Binucleine 2 prevents the assembly of the contractile ring , but if added to a cell where the ring has already formed, it does not stop its constriction (ingression).[3][4] This critical finding, enabled by a highly specific inhibitor, suggests that Aurora B kinase activity is essential for the initiation of the contractile ring but may be dispensable for its subsequent contraction.[3]
Protocol 2: Immunofluorescence for Visualizing Phenotypes
This protocol allows for the direct visualization of the inhibitor's effect on the cytoskeleton, providing crucial mechanistic insight.
Rationale: While quantitative assays report on the outcome (failed cytokinesis), immunofluorescence reveals the underlying cause—a disrupted actin ring, a paralyzed myosin, or a collapsed spindle. This visual confirmation is essential for validating the proposed mechanism of action.
Step-by-Step Methodology:
-
Cell Culture: Grow cells on sterile glass coverslips in a 24-well plate.
-
Treatment: Treat cells with an effective concentration of each inhibitor (e.g., 10 µM Cytochalasin D, 10 µM Blebbistatin, 0.5 µM Nocodazole) for a period sufficient to observe the effect (e.g., 2-24 hours).
-
Fixation: Gently wash the cells with PBS. Fix the cells using 4% paraformaldehyde in PBS for 15 minutes at room temperature. [7]This cross-links proteins and preserves cellular architecture.
-
Permeabilization: Wash the coverslips with PBS. Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes. This allows antibodies and stains to enter the cell. [8]5. Blocking: Wash with PBS. Incubate in a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes to reduce non-specific antibody binding.
-
Staining:
-
Actin: Incubate with fluorescently-conjugated Phalloidin (e.g., Phalloidin-Alexa Fluor 568) for 20-30 minutes. Phalloidin binds specifically to filamentous actin. [8] * Microtubules: For visualizing microtubules, incubate with a primary antibody against α-tubulin for 1 hour. After washing, incubate with a fluorescently-conjugated secondary antibody.
-
DNA: After final washes, incubate with DAPI or Hoechst stain for 5 minutes to visualize nuclei. [8]7. Mounting & Imaging: Wash the coverslips a final time and mount them onto microscope slides using an anti-fade mounting medium. Image using a fluorescence or confocal microscope.
-
Conclusion: Choosing the Right Tool for the Question
The choice of a cytokinesis inhibitor is dictated by the experimental question.
-
Binucleine 2 is an unparalleled tool for probing the specific role of Aurora B kinase in Drosophila cytokinesis, free from off-target effects seen with pan-Aurora inhibitors active in mammalian cells. [4][6]* Cytochalasin D and Latrunculin A are ideal for questions concerning the absolute requirement of actin polymerization for contractile ring formation and function.
-
Blebbistatin allows researchers to uncouple contractile ring assembly from its force-producing function, specifically interrogating the role of myosin II.
-
Nocodazole is used to study the upstream signals from the mitotic spindle that are required for initiating cytokinesis.
By understanding the distinct molecular mechanisms and resulting phenotypic signatures of these powerful chemical tools, researchers can design more precise experiments to continue unraveling the complexities of cell division.
References
-
Smurnyy, Y., et al. (2010). Binucleine 2, an isoform-specific inhibitor of Drosophila Aurora B kinase, provides insights into the mechanism of cytokinesis. ACS Chemical Biology, 5(11), 1015-1020. [Link]
-
Schliwa, M. (1982). Action of cytochalasin D on cytoskeletal networks. The Journal of Cell Biology, 92(1), 79-91. [Link]
-
Wikipedia. (n.d.). Blebbistatin. Retrieved from Wikipedia. [Link]
-
Smurnyy, Y., et al. (2010). Binucleine 2, an Isoform-Specific Inhibitor of Drosophila Aurora B Kinase, Provides Insights into the Mechanism of Cytokinesis. ACS Publications. [Link]
-
Ovečka, M., et al. (2014). Cytokinesis defect in BY-2 cells caused by ATP-competitive kinase inhibitors. Biologia Plantarum, 58(3), 559-566. [Link]
-
Czabotar, P. E., et al. (2014). Mechanisms of Action of Bcl-2 Family Proteins. Cold Spring Harbor Perspectives in Biology, 6(4), a016193. [Link]
-
GlpBio. (2023). Latrunculin A: Disrupting the Actin Cytoskeleton in Cellular Research. Retrieved from YouTube. [Link]
-
Kovács, D., et al. (2013). A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors. Journal of Biological Methods, 1(1), e1. [Link]
-
Patsnap. (2024). What is the mechanism of Binimetinib?. Retrieved from Patsnap Synapse. [Link]
-
Eggert, U. S., et al. (2004). Parallel Chemical Genetic and Genome-Wide RNAi Screens Identify Cytokinesis Inhibitors and Targets. PLOS Biology, 2(12), e379. [Link]
-
Chen, J., et al. (2019). Cytokinesis regulators as potential diagnostic and therapeutic biomarkers for human hepatocellular carcinoma. Cell Death & Disease, 10(11), 837. [Link]
-
ResearchGate. (n.d.). Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity. Retrieved from ResearchGate. [Link]
-
Mishima, M. (2016). Classical and Emerging Regulatory Mechanisms of Cytokinesis in Animal Cells. Cells, 5(3), 32. [Link]
-
Binarová, P., et al. (2005). Nocodazole provokes an apoptosis in isopropyl-N-phenyl carbamate resistant and sensitive Nicotiana lines but in two different ways. BMC Plant Biology, 5, 13. [Link]
-
Sakamoto, T., et al. (2011). Blebbistatin Effects Expose Hidden Secrets in the Force-Generating Cycle of Actin and Myosin. Biophysical Journal, 100(5), 1165-1173. [Link]
-
Real Research. (n.d.). IMMUNOFLUORESCENCE STAINING OF ACTIN, TUBULIN AND NUCLEI USING PANC-1 AND HEK293 CELLS GROWN ON LIFEGEL. Retrieved from Real Research. [Link]
-
El-Mezgueldi, D. (2020). INVESTIGATING THE INHIBITORY EFFECTS OF BLEBBISTATIN ON ACTOMYOSIN INTERACTIONS IN MYOFIBRILS AND ISOLATED MYOFILAMENTS. bioRxiv. [Link]
-
ResearchGate. (n.d.). Effects of cytochalasin D on the actin cytoskeleton: Association of neoformed actin aggregates with proteins involved in signaling and endocytosis. Retrieved from ResearchGate. [Link]
-
Werner, T., et al. (2001). Regulation of plant growth by cytokinin. Proceedings of the National Academy of Sciences, 98(18), 10487-10492. [Link]
-
Advanced BioMatrix. (n.d.). Actin Cytoskeleton Staining Protocol. Retrieved from Advanced BioMatrix. [Link]
-
ResearchGate. (n.d.). Results of different nocodazole concentration effects on cell cycle.... Retrieved from ResearchGate. [Link]
-
Kee, C., et al. (2000). Effect of latrunculin-A on morphology and actin-associated adhesions of cultured human trabecular meshwork cells. Experimental Eye Research, 71(1), 81-89. [Link]
-
Goddette, D. W., & Frieden, C. (1986). Actin polymerization. The mechanism of action of cytochalasin D. The Journal of Biological Chemistry, 261(34), 15974-15980. [Link]
-
Fülöp, L., et al. (2006). Blebbistatin specifically inhibits actin-myosin interaction in mouse cardiac muscle. Biochemical and Biophysical Research Communications, 346(1), 250-255. [Link]
-
Wikipedia. (n.d.). Nocodazole. Retrieved from Wikipedia. [Link]
-
Wikipedia. (n.d.). Latrunculin. Retrieved from Wikipedia. [Link]
-
Ti, S.-C., & Pollard, T. D. (2011). Insight into Actin Organization and Function in Cytokinesis from Analysis of Fission Yeast Mutants. Molecular Biology of the Cell, 22(19), 3565-3577. [Link]
-
ResearchGate. (n.d.). The structural basis of blebbistatin inhibition and specificity for myosin II. Retrieved from ResearchGate. [Link]
-
Casella, J. F., et al. (1981). Cytochalasin D inhibits actin polymerization and induces depolymerization of actin filaments formed during platelet shape change. Nature, 293(5830), 302-305. [Link]
-
Morton, W. M., et al. (2000). Latrunculin alters the actin-monomer subunit interface to prevent polymerization. Nature Cell Biology, 2(6), 376-378. [Link]
-
Cortés, J. C. G., et al. (2021). Echinocandin Drugs Induce Differential Effects in Cytokinesis Progression and Cell Integrity. Journal of Fungi, 7(12), 1089. [Link]
-
Mitchison, T. J. (n.d.). Fluorescence Procedures for the Actin and Tubulin Cytoskeleton in Fixed Cells. Retrieved from mitchison.hms.harvard.edu. [Link]
-
Horväth, D., et al. (2021). TH588 and Low-Dose Nocodazole Impair Chromosome Congression by Suppressing Microtubule Turnover within the Mitotic Spindle. Cancers, 13(23), 6019. [Link]
-
Azure Biosystems. (2022). In-cell Western Assays for IC50 Determination. Retrieved from Azure Biosystems. [Link]
-
GlpBio. (2023). Cytochalasin D: Inhibiting Actin Polymerization for Cellular Studies and Therapy. Retrieved from GlpBio. [Link]
-
MDPI. (n.d.). Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli. Retrieved from MDPI. [Link]
-
Cell Produce. (2011). Procedure for fixing the actin and tubulin cytoskeleton in cells for immunofluorescence labelling. Retrieved from cellproduce.com. [Link]
-
Clothier, R., et al. (2008). A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project. Alternatives to Laboratory Animals, 36(5), 503-519. [Link]
-
Park, J. E., et al. (2021). Reversible and effective cell cycle synchronization method for studying stage-specific investigations. Scientific Reports, 11(1), 22350. [Link]
-
ResearchGate. (n.d.). Chemical structures, IC 50 and pIC 50 values of Aurora B Kinase.... Retrieved from ResearchGate. [Link]
Sources
- 1. Cytokinesis regulators as potential diagnostic and therapeutic biomarkers for human hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Binucleine 2, an isoform-specific inhibitor of Drosophila Aurora B kinase, provides insights into the mechanism of cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Parallel Chemical Genetic and Genome-Wide RNAi Screens Identify Cytokinesis Inhibitors and Targets | PLOS Biology [journals.plos.org]
- 7. real-research.com [real-research.com]
- 8. Immunofluorescence of the Cytoskeleton [u-lab.my-pharm.ac.jp]
A Quantitative Guide to Mitotic Inhibitors: Comparing the Potency of Binucleine 2 and Other Key Modulators of Cell Division
For researchers in cell biology and oncology drug development, the precise modulation of mitosis is a critical area of study. Small molecule inhibitors that target key mitotic regulators allow for the dissection of complex cellular processes and represent promising avenues for therapeutic intervention. This guide provides a quantitative comparison of Binucleine 2, an inhibitor of Aurora B kinase, with other compounds targeting this essential mitotic regulator. Furthermore, we will contrast the potency and mechanism of Aurora B inhibitors with those targeting a different crucial mitotic player, the kinesin motor protein Eg5. This comparative analysis is supported by detailed experimental protocols to empower researchers in their own investigations.
The Central Roles of Aurora B and Eg5 in Mitosis
Mitosis is a tightly orchestrated process ensuring the faithful segregation of genetic material. Among the myriad of regulatory proteins, Aurora B kinase and the kinesin Eg5 are indispensable for mitotic progression, albeit with distinct roles.
Aurora B Kinase: The Chromosomal Passenger Conductor
Aurora B is a serine/threonine kinase and a key component of the Chromosomal Passenger Complex (CPC).[1] This complex, which also includes INCENP, Survivin, and Borealin, dynamically localizes to various structures throughout mitosis, including chromosomes and the central spindle, to orchestrate key mitotic events.[1][2][3] In the early stages of mitosis, Aurora B is crucial for chromosome condensation and the proper attachment of microtubules to kinetochores.[3][4] During anaphase and telophase, it relocates to the central spindle and midbody, where it plays a vital role in cytokinesis, the final separation of daughter cells.[3][5][6] Inhibition of Aurora B leads to defects in chromosome segregation, failure of cytokinesis, and often results in polyploidy.
Figure 1: Simplified Aurora B Signaling Pathway in Mitosis.
Eg5 (KIF11): The Spindle Pole Separator
Eg5, also known as Kinesin Spindle Protein (KSP) or KIF11, is a plus-end directed motor protein belonging to the kinesin-5 family.[7][8][9] It forms a bipolar homotetramer that can crosslink and slide antiparallel microtubules apart.[8][10] This action generates an outward-pushing force that is essential for the separation of centrosomes and the establishment and maintenance of the bipolar mitotic spindle.[7][8][9] Inhibition of Eg5 prevents spindle pole separation, leading to the formation of characteristic monopolar spindles and subsequent mitotic arrest.[7][11][12]
Figure 2: Role of Eg5 in Bipolar Spindle Formation.
Quantitative Potency Comparison of Mitotic Inhibitors
The efficacy of an inhibitor is quantitatively described by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%. The Ki is a more direct measure of binding affinity. Lower values for both indicate higher potency.
Binucleine 2 vs. Other Aurora B Kinase Inhibitors
Binucleine 2 is a highly specific, ATP-competitive inhibitor of Drosophila Aurora B kinase, with minimal activity against its human counterparts.[13] This specificity makes it a valuable tool for studying Aurora B function in insect models. Below is a comparison of its potency with other well-characterized Aurora B inhibitors that are active against mammalian kinases.
| Inhibitor | Target(s) | Potency (IC50/Ki) | Assay Type |
| Binucleine 2 | Drosophila Aurora B | Ki: 0.36 µM | In vitro kinase assay[2] |
| Barasertib (AZD1152) | Aurora B | IC50: 0.37 nM | Cell-free assay[14] |
| ZM447439 | Aurora A/B | IC50: ~130 nM (for Aurora B) | In vitro assay[15] |
| Hesperadin | Aurora B | IC50: 250 nM | Cell-free assay |
| Danusertib (PHA-739358) | Pan-Aurora (A/B/C) | IC50: 79 nM (for Aurora B) | Cell-free assay[15] |
Note: Potency values can vary depending on the specific assay conditions (e.g., ATP concentration for competitive inhibitors).
Aurora B Inhibitors vs. Eg5 Inhibitors: A Comparative Overview
To provide a broader context, the following table compares the potency of representative Aurora B and Eg5 inhibitors. This highlights the different concentration ranges at which these two classes of compounds effectively disrupt mitosis.
| Inhibitor | Target Class | Target | Potency (IC50/Ki) |
| Barasertib (AZD1152) | Aurora B Kinase | Aurora B | IC50: 0.37 nM |
| Monastrol | Eg5 Kinesin | Eg5 | IC50: ~16 µM (basal ATPase)[1] |
| S-Trityl-L-cysteine (STLC) | Eg5 Kinesin | Eg5 | IC50: 500 nM (MT sliding)[16] |
| Ispinesib (SB-715992) | Eg5 Kinesin | Eg5 | IC50: 4.1 nM, Ki: 0.6 nM[17] |
Experimental Protocols for Potency Determination
Accurate determination of inhibitor potency is fundamental to comparative analysis. Below are detailed protocols for both a biochemical (in vitro) and a cell-based assay.
In Vitro Aurora B Kinase Activity Assay
This protocol allows for the direct measurement of an inhibitor's effect on the enzymatic activity of purified Aurora B kinase.
Principle: The assay measures the transfer of phosphate from ATP to a substrate peptide by Aurora B. The amount of product (ADP) generated is quantified, typically using a luminescence-based detection system.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).
-
Dilute recombinant active Aurora B kinase and its substrate (e.g., a histone H3-derived peptide) in the kinase buffer to desired concentrations.
-
Prepare a stock solution of the inhibitor (e.g., Binucleine 2) in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
-
Assay Plate Setup (384-well plate):
-
Add 1 µL of each inhibitor dilution (or DMSO for control) to the appropriate wells.
-
Add 2 µL of the diluted Aurora B kinase solution to each well.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mix. The final ATP concentration should be close to its Km for the kinase to ensure sensitive detection of competitive inhibitors.
-
-
Incubation:
-
Incubate the plate at 30°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced. The ADP-Glo™ Kinase Assay (Promega) is a common method:
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle (DMSO) control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based MTS Assay for Determining Cellular Potency (IC50)
This colorimetric assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation. It is a robust method for assessing the overall effect of an inhibitor on cultured cells.
Principle: The MTS tetrazolium compound is reduced by viable, metabolically active cells to a colored formazan product that is soluble in the cell culture medium. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells in the culture.
Step-by-Step Methodology:
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete growth medium.
-
Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the inhibitor in culture medium. It is crucial to create a dose-response curve with a sufficient number of data points (typically 8-10 concentrations).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various inhibitor concentrations. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
-
Incubation:
-
Incubate the cells with the inhibitor for a period relevant to the cell cycle (e.g., 48-72 hours).
-
-
MTS Reagent Addition:
-
Add 20 µL of the MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line being used.[18]
-
-
Absorbance Measurement:
-
Gently shake the plate for a minute to ensure homogenous color distribution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis and IC50 Calculation: [18]
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control wells (which represent 100% viability).
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to calculate the IC50 value.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Binucleine 2, an isoform-specific inhibitor of Drosophila Aurora B kinase, provides insights into the mechanism of cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Localization of aurora A and aurora B kinases during interphase: role of the N-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Mechanism and Regulation of Kinesin-5, an essential motor for the mitotic spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinesin-5 Eg5 is essential for spindle assembly and chromosome alignment of mouse spermatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. bitesizebio.com [bitesizebio.com]
Safety Operating Guide
Comprehensive Disposal & Handling Protocol: Binucleine 2 (Aurora B Inhibitor)
Executive Summary & Chemical Profile
Binucleine 2 is not a generic reagent; it is a highly potent, isoform-specific, ATP-competitive inhibitor of Drosophila Aurora B kinase.[1] Because it targets the fundamental machinery of cell division (cytokinesis), it must be treated as a cytotoxic agent and a potential reproductive toxin.
Effective disposal requires distinguishing between its chemical toxicity and the biological matrix in which it is used. This guide replaces generic "hazardous waste" advice with a specific protocol based on the compound's mechanism of action and physicochemical properties.
Physicochemical & Safety Data Table
| Parameter | Specification | Operational Implication |
| CAS Number | 220088-42-6 | Use for waste manifesting. |
| Formula | C₁₃H₁₁ClFN₅ | Contains Fluorine and Chlorine .[1] Must be segregated into halogenated waste streams if in organic solvent. |
| Molecular Weight | 291.71 g/mol | Small molecule; penetrates gloves easily. Double-gloving (Nitrile) is mandatory. |
| Solubility | Soluble in DMSO | DMSO enhances skin permeability. Exposure risk is highest during stock preparation. |
| Target | Aurora B Kinase | Mechanism: Inhibits cytokinesis.[1][2][3] Risk: Potential teratogen/mutagen. |
The "Why" Behind the Protocol: Mechanistic Toxicity
To understand the disposal rigor, one must understand the cellular impact. Binucleine 2 does not merely "kill" cells; it induces mitotic defects. By inhibiting Aurora B, it prevents the assembly of the contractile ring, leading to polyploidy (cells with abnormal chromosome numbers).
Safety Implication: Because this compound alters chromosomal segregation, it poses a theoretical risk of genetic damage to the handler if systemic absorption occurs.
Figure 1: Mechanism of Action. Binucleine 2 blocks the ATP binding site of Aurora B, arresting cell division. This mechanism necessitates cytotoxic handling precautions.
Validated Disposal Workflows
Do not dispose of Binucleine 2 down the drain. Its halogenated structure makes it persistent, and its biological activity makes it an environmental hazard.
Workflow A: Concentrated Stock Solutions (DMSO)
Context: Expired stock or leftover aliquots (>10 µM).
-
Segregation: Do not mix with aqueous acids or bases.
-
Container: Use a High-Density Polyethylene (HDPE) or amber glass waste container labeled "Halogenated Organic Solvent - Cytotoxic."
-
Deactivation (Optional but Recommended): If your facility requires pre-treatment, chemical oxidation (e.g., Fenton's reagent) can degrade the aromatic rings, but high-temperature incineration is the preferred industry standard for halogenated kinase inhibitors.
-
Disposal: Hand over to EHS for commercial incineration.
Workflow B: Aqueous Waste (Cell Culture Media)
Context: Media supernatant containing trace Binucleine 2 (e.g., 10-100 µM).
-
Assessment: Although dilute, the volume is often high.
-
Collection: Collect in a dedicated carboy labeled "Aqueous Toxic Waste."
-
Critical Check: Do NOT add bleach (Sodium Hypochlorite) immediately. Bleach can react with the amine groups in Binucleine 2 or the DMSO solvent to form hazardous byproducts.
-
-
Consolidation: If the total concentration is <1 µM, some facilities allow dilution and sewer discharge only with explicit EHS approval. However, the Gold Standard is to treat all media as chemical waste.
Workflow C: Solid Waste (Consumables)
Context: Pipette tips, tubes, gloves, and paper towels.[4]
-
Primary Containment: Place all solids directly into a transparent, sealable bag (e.g., Ziploc) inside the biosafety cabinet.
-
Secondary Containment: Transfer the sealed bag into the Cytotoxic Waste Bin (often Purple or Yellow, distinct from Red Biohazard bags).
-
Note: If the solids are also biohazardous (e.g., tips used on human cells), the Chemical Hazard trumps the Biological Hazard regarding incineration requirements, but the container must be labeled for both.
-
-
Sharps: Needles used with Binucleine 2 must go into a hard-walled sharps container labeled "Chemo/Cytotoxic Sharps."
Operational Decision Matrix
Use this logic flow to determine the correct waste stream immediately after an experiment.
Figure 2: Disposal Decision Tree. Follow the path based on the physical state and solvent composition of the waste.
Emergency Spill Response
If Binucleine 2 powder or concentrated stock is spilled:
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves , safety goggles, and a lab coat. If powder was spilled, wear an N95 respirator to prevent inhalation.
-
Containment: Cover the spill with a chemically inert absorbent pad .
-
Solubilization (Powder Spills): Do not dry sweep. Dampen the pad slightly with DMSO or Acetone to solubilize the powder into the pad (Binucleine 2 is hydrophobic; water may just spread it).
-
Decontamination: Wipe the area 3 times with a soap/water solution, followed by 70% Ethanol.
-
Disposal: All cleanup materials must be disposed of as Solid Cytotoxic Waste (Workflow C).
References
-
Primary Characterization & Synthesis: Smurnyy, Y., et al. (2010).[1] Binucleine 2, an Isoform-Specific Inhibitor of Drosophila Aurora B Kinase, Provides Insights into the Mechanism of Cytokinesis. ACS Chemical Biology, 5(11), 1015–1020.[1] [Link]
-
General Kinase Inhibitor Safety Guidelines: National Institutes of Health (NIH). Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules. (Applicable when used in conjunction with viral vectors).[5] [Link]
-
Hazardous Waste Management: Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER). [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
